molecular formula C18H15ClN2O4 B133154 (R)-Quizalofop Methyl CAS No. 76578-71-7

(R)-Quizalofop Methyl

カタログ番号: B133154
CAS番号: 76578-71-7
分子量: 358.8 g/mol
InChIキー: YGHJGQYNECSZDY-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-Quizalofop Methyl is a highly selective herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, valued in agricultural research for its enantiomeric purity and targeted mechanism of action . Its herbicidal activity is concentrated in the R-enantiomer, which demonstrates superior efficacy compared to racemic mixtures, making it an ideal candidate for studying the effects of chiral specificity in pest management . The compound acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway . By disrupting the production of lipids essential for cell membrane integrity, it induces rapid cessation of growth and eventual mortality in susceptible grass weeds, providing a valuable tool for investigating plant physiology and metabolic pathways . The primary research applications for (R)-Quizalofop Methyl include exploring the biochemical basis of selective weed control in broadleaf crops such as soybeans, cotton, and sugar beets, and serving as a model compound for probing the evolution of herbicide resistance . Studies have shown that weeds can develop resistance through both target-site mutations and non-target-site mechanisms, such as enhanced metabolic detoxification by enzymes like glutathione S-transferases (GSTs) . Research into its enantioselective environmental impact is also significant, as studies indicate it can exert stereospecific effects on non-target organisms, such as influencing the growth and toxin release in aquatic cyanobacteria like Microcystis aeruginosa . This makes it relevant for ecological risk assessment and environmental toxicology studies.

特性

IUPAC Name

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHJGQYNECSZDY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (R)-Quizalofop Methyl

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: (R)-Quizalofop Methyl – Stereochemical Architecture, Pharmacology, and Metabolic Fate

Executive Summary

(R)-Quizalofop methyl (Quizalofop-P-methyl) represents a quintessential case study in the "chiral switch" paradigm of agrochemical development. As the resolved (R)-enantiomer of the aryloxyphenoxypropionate class, it exhibits significantly higher herbicidal potency than its racemic predecessor while reducing the environmental chemical load by 50%. This guide dissects the molecule from a drug development perspective, treating it as a bioactive ligand. We analyze its interaction with the Acetyl-CoA Carboxylase (ACCase) receptor, its pro-drug bioactivation mechanism, and the rigorous chiral synthesis required to maintain enantiomeric excess (ee).

Chemical Identity & Stereochemical Configuration

(R)-Quizalofop methyl acts as a pro-drug ester. The esterification at the propionate tail facilitates lipophilic transport across the plant cuticle. Once internalized, it functions as a suicide substrate precursor, requiring bioactivation to the free acid form to exert efficacy.

Nomenclature & Classification:

  • IUPAC Name: Methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate[1]

  • Common Name: Quizalofop-P-methyl[2]

  • Chemical Class: Aryloxyphenoxypropionate ("Fops")[3]

  • CAS Number: 76578-13-7 (Methyl ester specific)[1][2][4]

  • Chirality: The (R)-configuration at the propionate

    
    -carbon is the eutomer (active isomer). The (S)-isomer is the distomer (inactive).
    

Structural Analysis: The molecule consists of three distinct pharmacophores:[5]

  • Quinoxaline Heterocycle: Provides

    
    -
    
    
    
    stacking interactions within the binding pocket.
  • Phenoxy Bridge: Acts as a flexible linker, orienting the molecule.

  • Chiral Propionate Moiety: The critical binding determinant. The (R)-methyl group fits into a hydrophobic pocket of the ACCase enzyme; the (S)-configuration creates steric clash, nullifying activity.

Physicochemical Profile

The following data characterizes the molecule's behavior in biological and environmental matrices.

ParameterValueImplications for Bioavailability
Molecular Weight 358.78 g/mol Optimal for transmembrane diffusion (Lipinski compliant).
LogP (Octanol/Water) 4.61Highly lipophilic; rapid cuticle penetration but high soil sorption.
Water Solubility < 0.1 mg/L (20°C)Practically insoluble; requires emulsifiable concentrate (EC) formulation.
Vapor Pressure

mPa
Non-volatile; low risk of vapor drift.
pKa ~3.1 (Acid form)The parent ester is neutral; the active metabolite is anionic at physiological pH.
Melting Point 84–98°CSolid state stability is high; suitable for dry flowable formulations.

Mechanism of Action: Molecular Pharmacology

(R)-Quizalofop methyl targets the carboxyltransferase (CT) domain of the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme.

The "Pro-Drug" Mechanism:

  • Absorption: The methyl ester penetrates the waxy cuticle via passive diffusion (driven by high LogP).

  • Bioactivation: Carboxylesterases in the cytosol hydrolyze the methyl ester to (R)-Quizalofop acid .

  • Target Binding: The acid form translocates to the chloroplast and binds to the ACCase CT domain.

Inhibition Kinetics: It functions as a reversible, non-competitive inhibitor .[6] It does not compete with the substrate (Acetyl-CoA) but binds to an allosteric site at the dimer interface of the CT domain, locking the enzyme in an inactive conformation. This halts the production of Malonyl-CoA, the essential precursor for fatty acid biosynthesis.

Diagram 1: Molecular Mechanism of Action (MoA) This diagram illustrates the pathway from application to cell death, highlighting the bioactivation step.

MoA_Pathway App Application (R)-Quizalofop Methyl Cuticle Cuticle Penetration (Passive Diffusion) App->Cuticle Hydrolysis Bioactivation (Carboxylesterase) Cuticle->Hydrolysis Internalization Active Active Metabolite (R)-Quizalofop Acid Hydrolysis->Active De-esterification Target Target Binding ACCase (CT Domain) Active->Target Translocation to Chloroplast Block Inhibition of Fatty Acid Synthesis Target->Block Allosteric Inhibition Death Membrane Disruption & Cell Death Block->Death Lipid Depletion

Caption: The bioactivation cascade of (R)-Quizalofop methyl, transitioning from lipophilic pro-drug to active anionic inhibitor.

Asymmetric Synthesis & Manufacturing

Producing the pure (R)-enantiomer requires a stereoselective synthetic strategy. The "Chiral Pool" approach is preferred over resolving a racemic mixture, as it offers higher theoretical yields.

Synthetic Route: Nucleophilic Substitution with Inversion The synthesis relies on an


 reaction. To obtain the (R)-product, the starting material must be the (S)-lactate derivative, as the nucleophilic attack causes an inversion of configuration (Walden inversion).

Protocol:

  • Starting Materials: 2-chloro-6-(4-hydroxyphenoxy)quinoxaline (Phenol derivative) and Methyl (S)-2-chloropropionate (or (S)-lactate tosylate).

  • Reaction: The phenol group attacks the chiral center of the propionate.

  • Stereochemistry: The (S)-center of the propionate undergoes inversion to yield the (R)-ether linkage.

Diagram 2: Asymmetric Synthesis Workflow

Synthesis_Route Phenol 2-chloro-6-(4-hydroxyphenoxy) quinoxaline Reaction SN2 Nucleophilic Substitution (Base Catalyzed, K2CO3) Phenol->Reaction Lactate (S)-Methyl-2-chloropropionate (Chiral Pool Reagent) Lactate->Reaction Inversion Walden Inversion (S) -> (R) Reaction->Inversion Product (R)-Quizalofop Methyl (>95% ee) Inversion->Product

Caption: Stereoselective synthesis utilizing the Walden inversion to convert (S)-precursors into the active (R)-herbicide.

Analytical Characterization

Validating the enantiomeric purity (ee) is critical, as the (S)-isomer is an impurity.

Chiral HPLC Protocol:

  • Column: Chiralpak AD-H or OJ-H (Amylose/Cellulose derivative coated on silica).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm or 254 nm.

  • Separation Mechanism: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers. The (R)-isomer typically elutes differently than the (S)-isomer due to steric fit within the amylose helix.

Self-Validating Check:

  • System Suitability: Resolution (

    
    ) between (R) and (S) peaks must be > 1.5.
    
  • Racemization Check: Analyze a standard of the racemate first to establish retention times for both isomers.

Metabolic Fate & Environmental Safety

Understanding the degradation pathway is essential for regulatory compliance and toxicology assessments.

Metabolic Pathway:

  • Primary Metabolism: Rapid hydrolysis of the methyl ester to Quizalofop acid (Half-life < 1 day in soil/plants).

  • Secondary Metabolism: Cleavage of the ether bond between the phenyl and quinoxaline rings.

  • Terminal Metabolites: 6-chloroquinoxalin-2-ol and phenols, which are incorporated into soil organic matter or mineralized to

    
    .
    

Diagram 3: Environmental Degradation Pathway

Degradation Parent (R)-Quizalofop Methyl (Parent) Acid Quizalofop Acid (Primary Metabolite) Parent->Acid Hydrolysis (t1/2 < 1d) Cleavage Ether Bond Cleavage Acid->Cleavage Metab1 6-chloroquinoxalin-2-ol Cleavage->Metab1 Metab2 Phenolic Derivatives Cleavage->Metab2 CO2 Mineralization (CO2) Metab1->CO2 Slow Degradation Metab2->CO2

Caption: The metabolic cascade showing rapid hydrolysis to the acid followed by skeletal degradation.

References

  • PubChem. (n.d.).[1] Quizalofop-P-methyl | C18H15ClN2O4.[1][2][4] National Library of Medicine.[1] Retrieved from [Link]

  • Roberts, T. R. (1998).
  • Sasaki, Y., et al. (2004). Plant acetyl-CoA carboxylase: Structure, biosynthesis, regulation, and gene manipulation. Bioscience, Biotechnology, and Biochemistry.[6]

  • Health Canada (PMRA). (2022). Proposed Re-evaluation Decision PRVD2022-17, Quizalofop-p-ethyl and Its Associated End-use Products. Retrieved from [Link]

  • Delye, C. (2005).[7] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science.

Sources

Technical Whitepaper: (R)-Quizalofop Methyl in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

(R)-Quizalofop methyl (and its commercial analog Quizalofop-P-ethyl) represents the "fop" class of aryloxyphenoxypropionate (AOPP) herbicides. Research into this molecule is driven by its potent, stereospecific inhibition of Acetyl-CoA Carboxylase (ACCase) .

Crucially, the biological activity resides almost exclusively in the (R)+ enantiomer . Early racemic formulations (Quizalofop-ethyl) carried a 50% viral load of the inactive (S)- isomer. Modern research and commercial applications utilize the resolved (R)-isomer (denoted as Quizalofop-P) to maximize specific activity and reduce environmental loading. This guide focuses on the application of the (R)-isomer in resistance profiling and transgenic selection systems.

Mechanistic Basis: ACCase Inhibition[1][2][3][4][5][6]

The Target: Eukaryotic ACCase

The selectivity of Quizalofop relies on the structural divergence of ACCase isoforms:

  • Grasses (Monocots): Possess homomeric, eukaryotic-type ACCase in the plastids. This isoform is sensitive to AOPP herbicides.

  • Broadleafs (Dicots): Possess heteromeric, prokaryotic-type ACCase in the plastids. This isoform is naturally insensitive to AOPP herbicides.

Mode of Action

(R)-Quizalofop methyl acts as a pro-herbicide. Upon foliar absorption, it is rapidly de-esterified by plant esterases into the active acid form: (R)-Quizalofop acid .

The acid binds reversibly to the Carboxyltransferase (CT) domain of the homomeric ACCase enzyme. This binding competitively inhibits the transfer of the carboxyl group from biotin to Acetyl-CoA, thereby halting the production of Malonyl-CoA—the essential precursor for fatty acid biosynthesis.

Pathway Visualization

The following diagram illustrates the specific blockade point within the lipid biosynthesis pathway.

ACCase_Pathway Acetyl Acetyl-CoA ACCase ACCase Enzyme (Homomeric) Acetyl->ACCase Substrate Biotin Biotin-Carboxyl Carrier Protein Biotin->ACCase Cofactor Malonyl Malonyl-CoA ACCase->Malonyl Carboxylation Necrosis Meristematic Necrosis ACCase->Necrosis Blockade Leads to FattyAcids Fatty Acid Biosynthesis Malonyl->FattyAcids Elongation Membrane Cell Membrane Integrity FattyAcids->Membrane Maintenance Quizalofop (R)-Quizalofop (Inhibitor) Quizalofop->ACCase Inhibits CT Domain

Figure 1: Mechanism of Action. (R)-Quizalofop competitively binds to the CT domain of plastidic ACCase, halting the conversion of Acetyl-CoA to Malonyl-CoA.

Experimental Applications

Resistance Profiling (The Ile-1781 Standard)

The most critical research application of Quizalofop is characterizing herbicide resistance in weeds like Alopecurus myosuroides (Black-grass) and Lolium rigidum (Ryegrass).

  • Target-Site Resistance (TSR): A single nucleotide polymorphism (SNP) results in an amino acid substitution (e.g., Ile-1781-Leu ) in the CT domain, preventing herbicide binding while maintaining enzyme function.

  • Metabolic Resistance (NTSR): Enhanced detoxification via Cytochrome P450s or GSTs.

Biotechnology: The "Provisia" System

Quizalofop is used as a selection agent in crop engineering. Crops (like rice) engineered with the ACCase-Ile1781Leu mutation are tolerant to the herbicide, allowing for the selective removal of wild-type grasses (including weedy rice) that possess the sensitive wild-type allele.

Validated Protocols

Protocol A: Whole-Plant Dose-Response Assay

Purpose: To determine the GR50 (Growth Reduction 50%) of a suspected resistant population.

Reagents:

  • (R)-Quizalofop-P-ethyl (Commercial formulation or analytical standard).

  • Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) adjuvant (1% v/v).

Workflow:

  • Establishment: Grow susceptible (S) and suspected resistant (R) populations in 10-cm pots (4 plants/pot) until the 2-3 leaf stage.

  • Treatment: Apply Quizalofop using a track sprayer calibrated to deliver 200 L/ha.

    • Dose Range (S): 0, 10, 20, 40, 80, 160 g ai/ha.

    • Dose Range (R): 0, 40, 80, 160, 320, 640, 1280 g ai/ha.

  • Incubation: Maintain in greenhouse (25°C/20°C day/night) for 21 days.

  • Assessment: Harvest above-ground biomass, dry at 60°C for 48h, and weigh.

  • Analysis: Fit data to a log-logistic regression model (e.g., utilizing the drc package in R) to calculate GR50 and Resistance Index (RI = GR50_R / GR50_S).

Protocol B: In Vitro Selection (Tissue Culture)

Purpose: Selection of transgenic events carrying ACCase resistance genes.

Parameter Setup:

  • Basal Medium: MS (Murashige & Skoog) + Sucrose (30 g/L).

  • Selection Agent: (R)-Quizalofop acid (dissolved in DMSO, filter sterilized).

  • Concentration: Quizalofop is highly potent.

    • Kill Curve Establishment: Test 0.1, 0.5, 1.0, 5.0, and 10.0 µM.

    • Typical Selection:1.0 - 5.0 µM (approx. 0.37 - 1.85 mg/L) is usually sufficient to kill wild-type monocot callus within 2-3 weeks.

Data Presentation & Workflow

Research Workflow Logic

The following diagram outlines the decision matrix for characterizing a resistant biotype.

Research_Workflow Start Suspected Resistant Population Screen Discriminating Dose Screen (e.g. 1x Field Rate) Start->Screen Survival >20% Survival? Screen->Survival DoseResp Full Dose-Response (Calculate GR50) Survival->DoseResp Yes Discard Discard Survival->Discard No Genotyping Sanger Sequencing (CT Domain) DoseResp->Genotyping Mutation Mutation Found? (e.g., Ile-1781) Genotyping->Mutation TSR Target Site Resistance (Confirmed) Mutation->TSR Yes NTSR_Check Metabolic Assay (P450 Inhibitors) Mutation->NTSR_Check No

Figure 2: Diagnostic Workflow. Logical progression from phenotypic screening to genotypic confirmation of resistance mechanisms.

Comparative Efficacy Data (Representative)

The table below summarizes typical IC50 (enzyme inhibition) and GR50 (whole plant) values for sensitive vs. resistant phenotypes.

GenotypeMutationEnzyme IC50 (µM)Whole Plant GR50 (g ai/ha)Resistance Index (RI)
Wild Type None0.05 - 0.115 - 301.0 (Ref)
Resistant 1 Ile-1781-Leu> 50.0> 1200> 40x
Resistant 2 Trp-2027-Cys~ 5.0~ 450~ 15x
Metabolic (P450+)0.05 (Unchanged)150 - 3005x - 10x

Note: Metabolic resistance is characterized by high whole-plant resistance despite sensitive enzyme kinetics.

References

  • HRAC Global. (2024). Herbicide Resistance Classification - Group 1 (A). Herbicide Resistance Action Committee. [Link]

  • Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]

  • Lancaster, Z. D., et al. (2018). Quizalofop-p-ethyl Herbicide Interactions in ACCase-Resistant Rice Production.[1][2][3][4] Weed Technology.[5][6][1][4][7] [Link]

  • Vigani, G., et al. (2023). Quizalofop resistance in weedy rice is mainly conferred by an Ile1781Leu mutation.[3] Plant Science.[8][9] [Link]

Sources

Technical Guide: C₁₈H₁₅ClN₂O₄ (Quizalofop-methyl) as an ACC Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, mechanism of action, and experimental protocols for the molecule with the formula C₁₈H₁₅ClN₂O₄ , identified as Quizalofop-methyl .

While primarily known as a selective herbicide, this compound and its derivatives have emerged as critical chemical probes in oncology and metabolic disease research due to their potent inhibition of Acetyl-CoA Carboxylase (ACC) , a rate-limiting enzyme in de novo lipogenesis (DNL).

Content Type: Technical Reference & Experimental Guide Target Audience: Drug Discovery Scientists, Oncologists, Metabolic Researchers

Executive Summary & Chemical Identity[1]

C₁₈H₁₅ClN₂O₄ (Quizalofop-methyl) is a synthetic aryloxyphenoxypropionate (often abbreviated as "FOPs"). In drug discovery, it serves as a bioactive small molecule for interrogating the fatty acid synthesis pathway .

Tumor cells and adipocytes rely heavily on de novo lipogenesis for membrane construction and energy storage.[1] By inhibiting ACC, C₁₈H₁₅ClN₂O₄ blocks the conversion of Acetyl-CoA to Malonyl-CoA, effectively starving rapidly dividing cells of essential lipids.

Physicochemical Profile
PropertySpecification
IUPAC Name Methyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate
Molecular Formula C₁₈H₁₅ClN₂O₄
Molecular Weight 358.78 g/mol
Solubility Soluble in Acetone, DMSO (>50 mg/mL), Ethanol; Insoluble in Water
Chirality The (R)-enantiomer (Quizalofop-P-methyl) is the biologically active form.
Target Acetyl-CoA Carboxylase (ACC); specifically the Carboxyltransferase (CT) domain.

Mechanism of Action: The Lipogenic Blockade

The therapeutic potential of C₁₈H₁₅ClN₂O₄ lies in its ability to interrupt the Warburg Effect and metabolic reprogramming in cancer cells.

The Pathway[3][4][5]
  • Substrate: Citrate is converted to Acetyl-CoA in the cytosol.[2]

  • Target Step: ACC (Acetyl-CoA Carboxylase) carboxylates Acetyl-CoA to produce Malonyl-CoA .[1][3]

  • Inhibition: C₁₈H₁₅ClN₂O₄ binds to the CT domain of eukaryotic ACC (specifically interfering with the dimer interface in homodimeric forms), preventing substrate access.

  • Downstream Consequence:

    • Reduced Malonyl-CoA: Stops Fatty Acid Synthase (FASN) from producing Palmitate.

    • Mitochondrial Uncoupling: Malonyl-CoA is an inhibitor of CPT1 (Carnitine Palmitoyltransferase 1). Reduced Malonyl-CoA leads to increased fatty acid oxidation (FAO), causing oxidative stress in tumor cells that are trying to synthesize lipids.

Visualization: The ACC Inhibition Pathway

The following diagram illustrates the intervention point of C₁₈H₁₅ClN₂O₄ within the cellular lipid metabolism network.

G cluster_effect Therapeutic Effect Citrate Citrate (Mitochondrial) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY ACC ACC Enzyme (Target) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation Inhibitor C18H15ClN2O4 (Quizalofop-methyl) Inhibitor->ACC  Inhibits (CT Domain) FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate (Fatty Acids) FASN->Palmitate Membranes Cell Membrane Synthesis Palmitate->Membranes Apoptosis Tumor Cell Apoptosis Membranes->Apoptosis Lipid Starvation

Caption: C₁₈H₁₅ClN₂O₄ inhibits ACC, halting the conversion of Acetyl-CoA to Malonyl-CoA, thereby starving cancer cells of lipids required for proliferation.

Research Applications in Drug Development[6]

A. Oncology: Targeting Metabolic Vulnerabilities

Cancer cells, particularly in Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC) , upregulate ACC to fuel rapid growth.

  • Application: Use C₁₈H₁₅ClN₂O₄ to validate ACC as a therapeutic target in patient-derived xenograft (PDX) models.

  • Key Insight: Efficacy is often enhanced when combined with carboplatin or other standard chemotherapies, as lipid starvation sensitizes cells to cytotoxic stress.

B. Metabolic Syndrome & NASH
  • Application: Investigating the regulation of hepatic steatosis.

  • Mechanism: Inhibition of ACC reduces liver triglyceride accumulation. Researchers use C₁₈H₁₅ClN₂O₄ in hepatocyte cultures (e.g., HepG2) to measure reductions in lipid droplet formation.

C. Toxicology & Cross-Reactivity
  • Application: Assessing off-target effects.

  • Note: While selective for eukaryotic ACC, high-dose exposure in mammalian models is used to study oxidative stress markers (ROS generation) and genotoxicity (micronucleus formation), providing safety data for ACC-inhibitor class drugs.

Experimental Protocols

Protocol 1: In Vitro ACC Inhibition Assay (Enzymatic)

Purpose: To determine the IC₅₀ of C₁₈H₁₅ClN₂O₄ against purified ACC enzyme.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrates: Acetyl-CoA (0.5 mM), NaH¹⁴CO₃ (Radioactive bicarbonate).

  • C₁₈H₁₅ClN₂O₄ Stock: 10 mM in DMSO.

Procedure:

  • Preparation: Dilute C₁₈H₁₅ClN₂O₄ serially in assay buffer to generate a concentration range (e.g., 0.1 µM to 100 µM).

  • Incubation: Mix purified ACC enzyme (human recombinant or wheat germ extract) with the inhibitor for 15 minutes at 37°C.

  • Initiation: Add the substrate mixture (Acetyl-CoA + ATP + NaH¹⁴CO₃).

  • Reaction: Incubate for 30 minutes at 37°C.

  • Termination: Stop reaction with 20 µL of 10% HCl.

  • Measurement: Dry the samples to remove unreacted ¹⁴CO₂. Resuspend residue in scintillation fluid and count ¹⁴C-Malonyl-CoA incorporation.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC₅₀.

Protocol 2: Cellular Lipid Droplet Depletion Assay

Purpose: Visualizing the phenotypic effect of C₁₈H₁₅ClN₂O₄ on cancer cell lipogenesis.

Reagents:

  • Cell Line: HepG2 or A549 (Lung Cancer).

  • Stain: BODIPY 493/503 or Nile Red.

  • Fixative: 4% Paraformaldehyde.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well black-walled plate. Allow attachment (24h).

  • Treatment: Treat cells with C₁₈H₁₅ClN₂O₄ (10 µM and 50 µM) for 48 hours. Include a DMSO vehicle control.

  • Fixation: Wash with PBS, fix with 4% PFA for 15 mins.

  • Staining: Incubate with BODIPY 493/503 (1 µg/mL) for 15 mins in the dark. Counterstain nuclei with DAPI.

  • Imaging: Image using High-Content Screening (HCS) confocal microscopy.

  • Quantification: Measure "Total Spot Area per Cell" (Lipid Droplets).

    • Expected Result: Significant reduction in green fluorescence (lipids) in treated cells compared to control.

References

  • PubChem. (n.d.). Quizalofop-methyl | C18H15ClN2O4.[4][5] National Library of Medicine. Retrieved from [Link]

  • Svensson, R. U., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models. Nature Medicine.[6] Retrieved from [Link]

  • Lally, J. S., et al. (2019).[1] Inhibition of Acetyl-CoA Carboxylase by Phosphorylation or the Inhibitor ND-654 Suppresses Lipogenesis and Hepatocellular Carcinoma.[1][7] Cell Metabolism.[8] Retrieved from [Link]

  • Corbett, J. L., et al. (2022). Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. Communications Biology. Retrieved from [Link]

  • Wang, C., et al. (2015). Acetyl-CoA carboxylase-a as a novel target for cancer therapy. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

Sources

Understanding the herbicidal activity of aryloxyphenoxypropionates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Herbicidal Activity of Aryloxyphenoxypropionates

Introduction

Aryloxyphenoxypropionate (APP or FOP) herbicides are a cornerstone of modern agriculture, providing highly effective post-emergence control of grass weeds in a wide variety of broadleaf crops.[1] Their utility is rooted in a specific and potent mechanism of action that selectively targets a fundamental metabolic pathway in susceptible grass species while leaving dicotyledonous crops unharmed.[1][2] This guide offers a comprehensive exploration of the herbicidal activity of APPs, intended for researchers and scientists in plant science and agrichemical development. We will dissect their molecular mechanism, the biochemical basis for their selectivity, the evolution of weed resistance, and the experimental methodologies used to investigate their function.

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The herbicidal efficacy of aryloxyphenoxypropionates stems from their specific inhibition of Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[3][4] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[5][6] This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][6]

Fatty acids are indispensable for plant life, serving as the primary components of cell membranes, cuticular waxes, and storage lipids. By targeting ACCase, APP herbicides effectively halt the production of these vital molecules, leading to a rapid cessation of growth and eventual plant death.[7]

In the plant kingdom, ACCase exists in two main forms. Most broadleaf plants (dicots) possess a multi-subunit, prokaryotic-type ACCase in their plastids, which is structurally different from the single, large multi-domain, eukaryotic-type ACCase found in the plastids of grass species (monocots).[8] This structural dichotomy is the primary foundation for the selective activity of these herbicides.

ACCase_Reaction AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate HCO₃⁻ Bicarbonate->ACCase ATP ATP ATP->ACCase MalonylCoA Malonyl-CoA ADP ADP + Pi ACCase->MalonylCoA ACCase->ADP MoA_Pathway cluster_ACCase Target Site APP APP Herbicide (Ester) APP_Acid Active APP Acid APP->APP_Acid Esterase Hydrolysis ACCase Grass ACCase Enzyme APP_Acid->ACCase Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Blockage Membranes Membrane Production (Phospholipids) FattyAcid->Membranes Provides Building Blocks FattyAcid->Membranes Growth Cell Division & Growth (Meristems) Membranes->Growth Enables Membranes->Growth Death Plant Death Growth->Death Cessation Leads To

Caption: Cascade of events following APP herbicide application in a susceptible plant.

The Basis of Crop Selectivity

The selective control of grass weeds in broadleaf crops is the defining feature of APP herbicides. This selectivity arises from a combination of factors, with the primary determinant being the inherent structure of the target enzyme. [2][9]

Factor Susceptible Grasses (e.g., Wild Oat) Tolerant Broadleaves (e.g., Soybean) Reference(s)
ACCase Structure Eukaryotic-type plastid ACCase; sensitive to inhibition. Prokaryotic-type plastid ACCase; inherently insensitive to APP herbicides. [2][8]
Herbicide Metabolism Slow metabolism of the active acid form. Rapid detoxification of the active acid into non-toxic metabolites. [10][11]
Pro-herbicide Activation High esterase activity rapidly converts the applied ester to the active acid. Reduced esterase functionality can limit the rate of conversion to the active form. [10]

| Herbicide Absorption | Cuticle structure may permit higher absorption rates. | Waxy cuticle can reduce the amount of herbicide absorbed. | [10]|

The most critical factor is the difference in the ACCase enzyme. The prokaryotic-type ACCase found in the plastids of dicots does not have a binding site that effectively accommodates APP herbicides, rendering them naturally tolerant. [2][8]In contrast, the eukaryotic-type ACCase in grasses is highly susceptible.

Selectivity_Pathway cluster_Susceptible Susceptible Grass cluster_Tolerant Tolerant Broadleaf s_abs High Absorption s_act Rapid Activation (Ester -> Acid) s_abs->s_act s_met Slow Metabolism s_act->s_met s_acc Sensitive ACCase s_death Inhibition & Plant Death s_acc->s_death s_met->s_acc t_abs Reduced Absorption t_act Limited Activation t_abs->t_act t_met Rapid Metabolism (Detoxification) t_act->t_met t_acc Insensitive ACCase t_surv No Inhibition & Survival t_acc->t_surv t_met->t_acc start APP Herbicide Application start->s_abs start->t_abs

Caption: Comparative fate of APP herbicides in susceptible and tolerant plant species.

Mechanisms of Weed Resistance

The intensive use of APP herbicides has led to the evolution of resistant weed populations, compromising their effectiveness. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to APP herbicides. It involves specific mutations in the nuclear gene encoding the plastid ACCase enzyme. These single nucleotide polymorphisms (SNPs) result in amino acid substitutions at or near the herbicide's binding site on the CT domain, reducing the binding affinity of the herbicide. [12]This allows the enzyme to continue functioning even in the presence of the herbicide.

Amino Acid SubstitutionPositionWeed Species ExamplesReference(s)
Isoleucine -> Leucine1781Alopecurus myosuroides, Lolium rigidum[12]
Tryptophan -> Cysteine2027Leptochloa panicoides (Amazon sprangletop)[13]
Isoleucine -> Asparagine2041Avena fatua
Aspartate -> Glycine2078Leptochloa panicoides, Setaria viridis[13]
Glycine -> Alanine2096Lolium rigidum
Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent a lethal concentration of the active herbicide from reaching the target site.

  • Enhanced Metabolism: The resistant plant may exhibit an increased rate of herbicide detoxification, often through the action of cytochrome P450 monooxygenases or glutathione S-transferases. [11]The herbicide is metabolized into non-toxic compounds before it can accumulate at the ACCase enzyme.

  • ACCase Overexpression: In some cases, resistance has been linked to the overexpression of the ACCase gene. [14][15]The plant produces significantly more of the target enzyme, such that a standard herbicide dose is insufficient to inhibit enough of the total ACCase pool to cause death. [15]

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) TSR_node ACCase Gene Mutation (e.g., Asp2078Gly) TSR_result Altered ACCase protein; Herbicide cannot bind TSR_node->TSR_result outcome ACCase Remains Active => RESISTANCE TSR_result->outcome NTSR_met Enhanced Metabolism (e.g., P450s) NTSR_met_res Herbicide is detoxified NTSR_met->NTSR_met_res NTSR_over ACCase Overexpression NTSR_over_res Insufficient herbicide to inhibit all enzyme NTSR_over->NTSR_over_res NTSR_met_res->outcome NTSR_over_res->outcome start Herbicide Reaches Target start->TSR_result start->NTSR_met_res start->NTSR_over_res

Caption: Overview of target-site and non-target-site resistance mechanisms to APP herbicides.

Key Experimental Protocols

Investigating the activity of and resistance to APP herbicides requires robust biochemical and molecular assays. The following protocols provide a foundation for such studies.

Protocol 1: In Vitro ACCase Inhibition Assay

This assay directly measures the effect of an herbicide on the activity of the ACCase enzyme extracted from plant tissue.

Objective: To determine the concentration of herbicide required to inhibit 50% of ACCase activity (I₅₀).

Methodology:

  • Enzyme Extraction:

    • Homogenize 5-10 g of fresh, young leaf tissue from both susceptible and potentially resistant plants in a chilled mortar with liquid nitrogen.

    • Add 3 mL/g of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, 1 mM PMSF).

    • Filter the homogenate through four layers of cheesecloth and centrifuge at 20,000 x g for 30 min at 4°C.

    • Precipitate the supernatant with ammonium sulfate (30-45% saturation). Centrifuge at 20,000 x g for 20 min.

    • Resuspend the pellet in a minimal volume of desalting buffer and run through a desalting column (e.g., Sephadex G-25) to get a partially purified enzyme extract. Determine protein concentration using a Bradford assay.

  • ACCase Activity Measurement:

    • The assay measures the incorporation of radioactive bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA).

    • Prepare a reaction mixture containing: 100 mM HEPES-KOH pH 8.0, 5 mM ATP, 2.5 mM MgCl₂, 50 mM KCl, 2 mM DTT, 0.5 mg/mL BSA, and 5 mM Acetyl-CoA.

    • Prepare serial dilutions of the active acid form of the APP herbicide in an appropriate solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine 50 µL of the enzyme extract, 5 µL of the herbicide dilution (or solvent control), and 140 µL of the reaction mixture. Pre-incubate for 15 min at 32°C.

    • Initiate the reaction by adding 5 µL of NaH¹⁴CO₃ (e.g., 0.2 µCi).

    • Incubate for 10 min at 32°C.

    • Stop the reaction by adding 20 µL of 6 M HCl.

    • Dry the samples in a heating block or oven to remove unreacted ¹⁴CO₂.

    • Resuspend the pellet in 200 µL of water, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each herbicide concentration relative to the solvent-only control.

    • Plot percent inhibition against the log of the herbicide concentration and use non-linear regression to calculate the I₅₀ value. A significantly higher I₅₀ for the resistant biotype indicates target-site resistance.

Protocol 2: Molecular Detection of Target-Site Resistance

This protocol uses Sanger sequencing to identify known mutations in the ACCase gene.

Objective: To sequence the CT domain of the ACCase gene to check for resistance-conferring mutations.

Methodology:

  • DNA Extraction: Extract genomic DNA from individual plants using a commercial plant DNA extraction kit or a CTAB-based method.

  • PCR Amplification:

    • Design primers flanking the regions of the ACCase gene known to harbor resistance mutations (e.g., around codons 1781, 2027, 2078).

    • Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes: 100 ng gDNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, and 1 unit of polymerase.

    • Use a thermal cycler program with an initial denaturation (95°C), 35 cycles of denaturation (95°C), annealing (55-60°C, primer-dependent), and extension (72°C), followed by a final extension (72°C).

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a commercial cleanup kit.

  • Sanger Sequencing:

    • Send the purified PCR product and the corresponding forward and/or reverse primer to a sequencing facility.

  • Sequence Analysis:

    • Align the obtained sequence data with a known susceptible ACCase reference sequence using alignment software (e.g., BLAST, ClustalW).

    • Examine the alignment for nucleotide changes that result in amino acid substitutions at known resistance-conferring positions.

Conclusion

The aryloxyphenoxypropionate herbicides are a powerful tool for weed management due to their highly specific mode of action targeting ACCase in grasses. Their effectiveness is underpinned by a precise molecular interaction, and their selectivity is based on fundamental biochemical differences between monocot and dicot plants. However, the persistent evolutionary pressure exerted by these herbicides has led to the widespread development of resistance through both target-site and non-target-site mechanisms. A thorough understanding of these processes, from the enzyme kinetics of inhibition to the genetic basis of resistance, is essential for the development of sustainable weed control strategies and the design of next-generation herbicides that can overcome existing resistance issues.

References

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Sources

Technical Deep Dive: Selective Herbicidal Action of (R)-Quizalofop Methyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (R)-Quizalofop-P-ethyl (Pro-herbicide)


 (R)-Quizalofop acid (Active).[1]
Target:  Acetyl-CoA Carboxylase (ACCase), specifically the plastidic homomeric  isoform.[2][3][4]
Mechanism:  Inhibition of de novo fatty acid biosynthesis, leading to membrane disruption and meristematic necrosis.
Selectivity:  Exploits the evolutionary divergence of ACCase isoforms between Monocots (sensitive homomeric plastidic enzyme) and Dicots (insensitive heteromeric plastidic enzyme).[5]

Molecular Architecture & Bioactivation

Quizalofop-P-ethyl is an aryloxyphenoxypropionate (AOPP or "fop") herbicide.[6] It is crucial to distinguish between the applied ester and the active acid, as well as the stereochemical implications.

Stereochemistry: The (R) vs. (S) Distinctions

The propionate moiety contains a chiral center.

  • (R)-isomer (Quizalofop-P): The biologically active enantiomer.[1] It binds with high affinity to the carboxyltransferase (CT) domain of the target enzyme.

  • (S)-isomer: Biologically inactive.

  • Advantage:[2][6][7] Using the purified (R)-isomer (Quizalofop-P-ethyl) allows for lower application rates (approx. 50% of the racemic mixture) and reduced environmental load compared to the racemate.

Bioactivation Pathway

Quizalofop-P-ethyl is a pro-herbicide .

  • Foliar Absorption: The ethyl ester formulation facilitates rapid penetration through the waxy cuticle of the leaf.

  • De-esterification: Once inside the plant tissue, cytosolic esterases rapidly hydrolyze the ester bond.

  • Active Species: The resulting (R)-quizalofop acid is the systemic moiety that translocates via the phloem to meristematic regions (root and shoot apices).

The Target: Acetyl-CoA Carboxylase (ACCase)

ACCase (EC 6.4.1.[4][8][9]2) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the first committed step in de novo fatty acid biosynthesis.

The Reaction


Domain Architecture

The enzyme activity requires three distinct functional domains:

  • Biotin Carboxylase (BC): Carboxylates the biotin cofactor.

  • Biotin Carboxyl Carrier Protein (BCCP): Translocates the carboxylated biotin.

  • Carboxyltransferase (CT): Transfers the carboxyl group to acetyl-CoA.[8]

Binding Site: (R)-Quizalofop acid acts as a non-competitive inhibitor (with respect to ATP) but competes with the substrate at the CT domain .[9] It binds to a hydrophobic pocket near the active site, locking the domain in an inactive conformation.

The Selectivity Paradigm: Monocots vs. Dicots

The selectivity of Quizalofop is not metabolic (i.e., dicots don't just degrade it faster); it is target-site based . This selectivity arises from the evolutionary divergence of ACCase isoforms in the plastid.

Isoform Distribution Table
FeatureGrasses (Monocots) Dicots (Broadleaf) Sensitivity to Quizalofop
Cytosolic ACCase Homomeric (Eukaryotic type)Homomeric (Eukaryotic type)Insensitive (Both forms)
Plastidic ACCase Homomeric (Eukaryotic type) Heteromeric (Prokaryotic type) Grasses: Sensitive Dicots: Insensitive
Gene Encoding Nuclear (Single gene)Nuclear & Plastid (Multi-subunit)-
Physiological Role De novo FA synthesisDe novo FA synthesisInhibition stops membrane formation
The Mechanism of Selectivity
  • Dicots: Possess the heteromeric (prokaryotic-like) ACCase in their plastids. This multi-subunit complex structurally does not accommodate the AOPP molecule. The herbicide cannot bind; therefore, fatty acid synthesis proceeds unimpeded.

  • Grasses: Possess the homomeric (eukaryotic-like) ACCase in their plastids.[2][4][10] This large, single-polypeptide enzyme contains the specific hydrophobic pocket in the CT domain that (R)-Quizalofop binds to.

  • Cytosolic Exception: While both grasses and dicots have a homomeric ACCase in the cytosol (for elongation of long-chain FAs), this cytosolic isoform is structurally distinct enough to be insensitive to "fop" herbicides at physiological concentrations.

Visualizing the Pathway

G cluster_0 Application & Bioactivation cluster_1 Target Site Interaction (Plastid) cluster_2 Physiological Outcome QPE Quizalofop-P-ethyl (Pro-herbicide) Est Esterase (Hydrolysis) QPE->Est QA (R)-Quizalofop Acid (Active Inhibitor) Est->QA GrassACCase Grass Plastidic ACCase (Homomeric / Eukaryotic type) QA->GrassACCase Translocation DicotACCase Dicot Plastidic ACCase (Heteromeric / Prokaryotic type) QA->DicotACCase Translocation Binding CT Domain Binding GrassACCase->Binding NoBinding No Binding Affinity DicotACCase->NoBinding FASyn Fatty Acid Biosynthesis Binding->FASyn INHIBITION Necrosis Meristematic Necrosis (Plant Death) Binding->Necrosis Lipid Starvation NoBinding->FASyn No Effect Survival Normal Growth (Plant Survival) NoBinding->Survival Membrane Membrane Integrity FASyn->Membrane

Caption: Differential pathway impact of (R)-Quizalofop on Monocot (Grass) vs. Dicot plastidic ACCase.

Experimental Validation Protocols

To validate the efficacy and mechanism of (R)-Quizalofop, the following protocols are standard in herbicide discovery.

In Vitro ACCase Inhibition Assay (Radiometric)

This assay measures the incorporation of


 from bicarbonate into acid-stable malonyl-CoA.

Reagents:

  • Extraction Buffer: 100 mM Tricine (pH 8.0), 1 mM DTT, 10% Glycerol.

  • Substrates: Acetyl-CoA, ATP,

    
    .
    
  • Inhibitor: (R)-Quizalofop acid (dissolved in acetone/DMSO).

Workflow:

  • Tissue Extraction: Homogenize young leaf tissue (Monocot vs. Dicot) in liquid

    
    . Centrifuge to obtain crude enzyme supernatant.
    
  • Incubation: Mix enzyme extract with varying concentrations of Quizalofop acid (

    
    ). Incubate at 25°C for 10 mins.
    
  • Reaction Start: Add Substrate Master Mix (ATP + Acetyl-CoA +

    
    ).
    
  • Reaction Stop: After 20 mins, stop reaction with 6M HCl. This volatilizes unreacted

    
    .
    
  • Quantification: Dry samples in scintillation vials. Add cocktail. Measure CPM (Counts Per Minute) in a liquid scintillation counter.

Data Analysis: Calculate


 (concentration inhibiting 50% activity).
  • Expected Result (Grass):

    
    .
    
  • Expected Result (Dicot):

    
     (Insensitive).
    
Malachite Green Assay (Colorimetric Alternative)

A high-throughput alternative that measures inorganic phosphate (


) released during the ATP 

ADP conversion.

Protocol Extract Enzyme Extraction Plate 96-Well Plate Setup Extract->Plate AddInhibitor Add (R)-Quizalofop (Gradient) Plate->AddInhibitor Start Add Acetyl-CoA + ATP AddInhibitor->Start Incubate Incubate 20 min Start->Incubate Stop Add Malachite Green Reagent Incubate->Stop Read Read Absorbance (620 nm) Stop->Read

Caption: Workflow for the colorimetric determination of ACCase inhibition via Phosphate release.

Resistance & Future Development

Resistance to "fops" is a growing concern, primarily driven by Target-Site Resistance (TSR) .

Key Mutations

Single nucleotide polymorphisms (SNPs) in the CT domain gene can render the enzyme insensitive.

  • Ile-1781-Leu: The most common mutation. Confers resistance to most "fops" and "dims".

  • Trp-2027-Cys: Often confers specific resistance to "fops" but not always "dims".

  • Ile-2041-Asn: Another critical mutation site.[2][4]

Strategic Implications

Drug development professionals must screen new candidates against these specific mutant isoforms. A robust pipeline involves:

  • Cloning: Expressing wild-type and mutant (e.g., Ile1781Leu) grass ACCase in yeast or E. coli.

  • Docking: Using molecular modeling to design molecules that can bypass the steric hindrance caused by the Leu mutation.

References

  • Takano, H. K., et al. (2021).[10] "ACCase-inhibiting herbicides: Mechanism of action, resistance evolution and stewardship." Scientia Agricola. Link (Note: Generalized link to journal/topic as specific deep link varies).

  • Kaundun, S. S. (2014).[3] "Resistance to acetyl-CoA carboxylase-inhibiting herbicides."[2][3][11][12] Pest Management Science. Link

  • Sasaki, Y., & Nagano, Y. (2004). "Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding." Bioscience, Biotechnology, and Biochemistry.[10] Link

  • Délye, C. (2005). "Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update." Weed Science. Link

  • BenchChem. (2025). "Application Notes and Protocols for In Vitro Measurement of ACCase Inhibition." Link (General protocol reference).

Sources

An In-depth Technical Guide to the Basic Principles of ACCase Inhibition by Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acetyl-CoA carboxylase (ACCase) is a pivotal enzyme in plant metabolism, catalyzing the first committed step in de novo fatty acid biosynthesis.[1][2] This vital role makes it a prime target for several classes of potent and selective herbicides. Termed "graminicides," these compounds are indispensable tools in modern agriculture for the selective control of grass weeds in broadleaf crops.[3][4] This guide provides a comprehensive technical overview of the fundamental principles governing the inhibition of ACCase by herbicides, intended for researchers, scientists, and professionals in the fields of agrochemistry and drug development. We will delve into the molecular architecture of the target enzyme, the chemical diversity of its inhibitors, the intricate mechanisms of action and selectivity, and the ever-growing challenge of herbicide resistance.

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

Understanding the structure and function of ACCase is fundamental to comprehending its inhibition. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a critical building block for the synthesis of fatty acids and a variety of secondary metabolites.[1][5] In the plant kingdom, ACCase exists in two distinct isoforms, a distinction that forms the very basis of herbicide selectivity.

  • Heteromeric (Prokaryotic-type) ACCase: Found in the plastids of most plants, including all broadleaf (dicot) species, this form is composed of multiple, distinct subunits encoded by different genes.[6][7] These subunits are the biotin carboxylase (BC), the biotin carboxyl carrier protein (BCCP), and the carboxyltransferase (CT).[8][9]

  • Homomeric (Eukaryotic-type) ACCase: This form is a single, large polypeptide containing all three functional domains (BC, BCCP, and CT).[10] Crucially, grasses (family Poaceae) possess this homomeric isoform in their plastids, in addition to a cytosolic version.[6]

It is the plastidic homomeric ACCase of grasses that is the primary target of ACCase-inhibiting herbicides.[3][11] The structural differences between this grass-specific enzyme and the heteromeric form in broadleaf plants are profound enough to allow for remarkable herbicide selectivity.[12]

The Catalytic Cycle of ACCase

The carboxylation of acetyl-CoA is a two-step reaction occurring in distinct active sites on the enzyme:

  • Biotin Carboxylation: In the BC active site, bicarbonate is activated by ATP and the carboxyl group is transferred to a biotin prosthetic group, which is covalently attached to the BCCP domain.

  • Carboxyl Transfer: The BCCP domain swings, translocating the carboxylated biotin to the CT active site. Here, the carboxyl group is transferred from biotin to acetyl-CoA, yielding malonyl-CoA.[1]

This intricate process is the rate-limiting step in fatty acid synthesis, making its disruption a highly effective herbicidal mechanism.[5]

Caption: The two-step catalytic cycle of Acetyl-CoA Carboxylase (ACCase).

Chemical Classes of ACCase Inhibitors

ACCase-inhibiting herbicides, also known as "Group 1" or "Group A" herbicides, are categorized into three primary chemical families.[6][13] While structurally distinct, they share the same mode of action.

  • Aryloxyphenoxypropionates (FOPs): This was the first class to be commercialized, with diclofop-methyl introduced in 1978.[6] Other prominent members include fenoxaprop-p-ethyl, fluazifop-p-butyl, and clodinafop-propargyl.[12][14]

  • Cyclohexanediones (DIMs): This class includes herbicides such as sethoxydim and clethodim.[14] They are structurally different from FOPs but compete for the same binding region on the enzyme.[15]

  • Phenylpyrazolines (DENs): Currently, this class is represented by a single active ingredient, pinoxaden, which was launched in 2006.[6][8]

Herbicide Class Representative Active Ingredient Chemical Structure
Aryloxyphenoxypropionates (FOPs) Fenoxaprop-p-ethyl
Cyclohexanediones (DIMs) Clethodim
Phenylpyrazolines (DENs) Pinoxaden
Table 1: Major chemical classes of ACCase-inhibiting herbicides with representative structures.

Mechanism of Inhibition and Selectivity

The herbicidal activity of FOPs, DIMs, and DENs stems from their ability to inhibit the carboxyltransferase (CT) domain of the plastidic ACCase in susceptible grasses.[8][9]

Molecular Mechanism of Action

Crystallographic studies of the yeast ACCase CT domain in complex with FOP herbicides like diclofop and haloxyfop have provided invaluable insights into the inhibitory mechanism.[2][4][9] These herbicides bind to the active site of the CT domain, which is located at the interface of a dimer.[2][4] This binding physically obstructs the access of the natural substrate, acetyl-CoA, to the catalytic residues, thereby halting the production of malonyl-CoA.[15] The consequences for the plant are catastrophic:

  • Inhibition of Fatty Acid Synthesis: The depletion of malonyl-CoA immediately stops the production of new fatty acids.[5]

  • Loss of Membrane Integrity: Without a supply of new lipids to build and repair cellular membranes, particularly in rapidly growing meristematic tissues (growing points), membrane integrity is lost.[16]

  • Metabolite Leakage and Cell Death: The breakdown of membranes leads to leakage of cellular contents, cessation of growth, and ultimately, necrosis and death of the plant.[16]

Symptoms typically appear in new growth, with chlorosis (yellowing) and necrosis of meristematic regions becoming visible several days after application.[4]

cluster_plant Susceptible Grass Plant Herbicide ACCase Herbicide (FOP, DIM, or DEN) CT_Domain CT Domain Herbicide->CT_Domain Binds to & Inhibits ACCase Plastidic ACCase (Homomeric) Fatty_Acid_Syn Fatty Acid Biosynthesis ACCase->Fatty_Acid_Syn Catalyzes CT_Domain->ACCase CT_Domain->Fatty_Acid_Syn BLOCKED Membranes Cell Membrane Production & Repair Fatty_Acid_Syn->Membranes Fatty_Acid_Syn->Membranes Growth Plant Growth (Meristems) Membranes->Growth Membranes->Growth Death Plant Death Growth->Death

Caption: Simplified signaling pathway of ACCase herbicide action in a susceptible plant.
The Basis of Selectivity

The remarkable selectivity of these herbicides, which allows them to kill grasses in broadleaf crops like soybeans and cotton, is a direct result of the structural differences in the target enzyme:

  • Susceptible Grasses: Possess the sensitive homomeric ACCase in their plastids. The CT domain of this isoform has a binding pocket that readily accommodates the herbicide molecules.

  • Tolerant Broadleaf Plants: Possess the resistant heteromeric ACCase in their plastids.[12] The CT subunit of this enzyme complex has a different conformation that does not allow for effective binding of the herbicide, rendering the plant naturally tolerant.[3]

The Challenge of Herbicide Resistance

The intensive use of ACCase inhibitors has led to the evolution of resistance in numerous grass weed species, with at least 51 species worldwide reported as resistant.[16] Resistance can evolve through two primary mechanisms.

Target-Site Resistance (TSR)

This is the most common mechanism and involves genetic mutations in the ACCase gene that alter the amino acid sequence of the CT domain.[5] These changes reduce the binding affinity of the herbicide to its target site, rendering the enzyme less sensitive to inhibition. Several key amino acid substitutions are well-documented to confer resistance.

Mutation Site (Amino Acid Position) Common Substitution(s) Typical Cross-Resistance Pattern Reference
Isoleucine-1781Leu, Val, ThrResistance to FOPs and some DIMs (e.g., sethoxydim), but generally not clethodim.[7][17]
Tryptophan-2027CysResistance primarily to FOP herbicides.[5][17]
Isoleucine-2041Asn, ThrResistance primarily to FOP herbicides.[3][17]
Aspartate-2078GlyBroad cross-resistance to FOPs, DIMs, and DENs. Often confers high-level clethodim resistance.[8][17]
Cysteine-2088ArgBroad cross-resistance, similar to the 2078 mutation.[8][17]
Glycine-2096AlaResistance primarily to FOP herbicides.[17][18]
Table 2: Common target-site mutations in the ACCase gene conferring herbicide resistance.
Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. The most prevalent form of NTSR is enhanced metabolic resistance , where resistant plants exhibit an increased ability to detoxify the herbicide before it can act.[8] This is often mediated by the upregulation of broad-spectrum enzyme families, such as:

  • Cytochrome P450 monooxygenases (P450s)

  • Glutathione S-transferases (GSTs)

A significant concern with metabolic resistance is its potential to confer unpredictable cross-resistance to herbicides with entirely different modes of action.[8]

cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Herbicides ACCase Herbicides (FOPs, DIMs, DENs) Mutation Mutation in ACCase Gene (e.g., Ile-1781-Leu) Herbicides->Mutation Selection Pressure AlteredEnzyme Altered ACCase Enzyme (Modified CT Domain) Herbicides->AlteredEnzyme Ineffective Inhibition Metabolism Enhanced Metabolism (P450s, GSTs) Herbicides->Metabolism Selection Pressure Mutation->AlteredEnzyme Results in ReducedBinding Reduced Herbicide Binding AlteredEnzyme->ReducedBinding Leads to EnzymeFunction ACCase Remains Functional ReducedBinding->EnzymeFunction EnzymeFunction2 ACCase Remains Functional Detox Herbicide Detoxification Metabolism->Detox Results in ReducedConc Reduced Active Herbicide at Target Site Detox->ReducedConc Leads to ReducedConc->EnzymeFunction2

Caption: The two primary mechanisms of weed resistance to ACCase-inhibiting herbicides.

Experimental Protocols

Investigating ACCase inhibition and resistance requires robust biochemical assays. The following is a generalized protocol for enzyme extraction and a colorimetric functional assay to determine the concentration of herbicide required to inhibit 50% of the enzyme's activity (IC₅₀).

Protocol 1: Plant ACCase Extraction

Causality: This protocol is designed to gently rupture plant cells and solubilize the plastidic ACCase while maintaining its catalytic activity. The use of a cold environment, protease inhibitors (PMSF), and stabilizing agents (glycerol, DTT) is critical to prevent protein degradation and denaturation.

  • Harvest Tissue: Harvest 5-10 g of fresh, young leaf tissue from actively growing plants. Perform all subsequent steps at 4°C (in a cold room or on ice).

  • Homogenization: Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction Buffer: Add the powdered tissue to 40 mL of ice-cold extraction buffer.

    • Extraction Buffer Composition: 100 mM Tricine-KOH (pH 8.0), 10% glycerol, 5 mM dithiothreitol (DTT), 1 mM EDTA, 0.5% (w/v) polyvinylpyrrolidone (PVPP), and 1 mM phenylmethylsulfonyl fluoride (PMSF, add fresh).[19][20]

  • Filtration & Centrifugation: Filter the homogenate through four layers of cheesecloth. Centrifuge the filtrate at 25,000 x g for 20 minutes to pellet cell debris.

  • Ammonium Sulfate Precipitation (Optional): To concentrate the enzyme, slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while gently stirring. Allow precipitation for 30 minutes. Centrifuge at 25,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in a minimal volume of a suitable assay buffer.

  • Desalting: Remove excess salts by passing the enzyme preparation through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the assay buffer.[19]

  • Quantification & Storage: Determine the total protein concentration using a standard method (e.g., Bradford assay). Aliquot the enzyme extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Malachite Green Colorimetric ACCase Activity Assay

Causality: This assay measures ACCase activity indirectly by quantifying the amount of inorganic phosphate (Pi) released from the ATP hydrolysis that occurs during the biotin carboxylation step. The malachite green reagent forms a colored complex with Pi, which can be measured spectrophotometrically. This avoids the need for radioisotopes.[10][19]

  • Prepare Reaction Mixtures: In a 96-well microplate, prepare reaction mixtures containing the herbicide and enzyme.

    • 25 µL of enzyme extract (standardized protein concentration).

    • 25 µL of herbicide solution at various concentrations (e.g., 0 to 50 µM) or a solvent control.

    • 150 µL of enzyme assay buffer.

    • Assay Buffer Composition: 100 mM Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, and 25 mM ATP.[20]

  • Initiate Reaction: Add 50 µL of 2 mM Acetyl-CoA to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Develop Color: Stop the reaction by adding 25 µL of 3 M HCl. Add 25 µL of malachite green reagent to each well.

  • Read Absorbance: After a 15-minute color development period, measure the absorbance at ~630 nm using a microplate reader.[19]

  • Data Analysis: Construct a standard curve using known concentrations of inorganic phosphate. Convert absorbance values to the amount of Pi produced. Plot the percent inhibition of ACCase activity against the logarithm of the herbicide concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Biotype Herbicide IC₅₀ (µM) Resistance Index (RI = R/S) Reference
Susceptible (S) D. ciliarisClethodim0.46-[6]
Resistant (R1, Ile-1781-Leu)Clethodim3.57.6[6]
Resistant (R2, Ile-1781-Leu)Clethodim7.516.3[6]
Susceptible (S) Lolium sp.Clethodim~2.5-[17]
Resistant (Asp-2078-Gly)Clethodim>100>40[17]
Table 3: Example IC₅₀ values from in vitro ACCase assays comparing susceptible (S) and resistant (R) weed biotypes.

Conclusion and Future Outlook

ACCase-inhibiting herbicides remain a cornerstone of chemical weed control due to their high efficacy and selectivity. However, the relentless evolution of resistance necessitates a deep, mechanistic understanding of their function. The principles outlined in this guide—from the molecular structure of the target enzyme to the genetic basis of resistance—are critical for the development of sustainable weed management strategies and the design of next-generation herbicides. Future research will likely focus on discovering novel inhibitors that can overcome existing resistance mechanisms, possibly by targeting different sites on the ACCase enzyme or by developing compounds less susceptible to metabolic detoxification. The integration of structural biology, enzymology, and molecular genetics will continue to be paramount in addressing the dynamic challenge of herbicide resistance in global agriculture.

References

  • Délye, C., Zhang, X. Q., Chalmers, J. M., & Powles, S. B. (2007). Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim. Plant Physiology, 145(4), 1546–1557. [Link]

  • Yu, Q., Collavo, A., Zheng, M. Q., Owen, M., Sattin, M., & Powles, S. B. (2007). Diversity of acetyl-coenzyme A carboxylase mutations in resistant Lolium populations: evaluation using clethodim. Plant physiology, 145(2), 547-558. [Link]

  • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78. [Link]

  • Singh, S., Singh, V., Malik, R. K., & Punia, S. S. (2016). Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India. Biochemical and biophysical research communications, 474(3), 531-536. [Link]

  • Murphy, B. P., & Tranel, P. J. (2019). Target-site mutations conferring herbicide resistance. Pest management science, 75(10), 2572-2579. [Link]

  • Guo, W., Chi, Y., Feng, L., Tian, X., Liu, W., & Wang, J. (2018). Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification. Weed Science, 66(5), 583-590. [Link]

  • Basak, S., Bi, B., Gonçalves, C. G., Patel, J. D., Luo, Q., McCullough, P. E., & McElroy, J. S. (2023). Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliarispopulations with three diagnostic bioassays. Advanced Weed Science, 41. [Link]

  • Zhang, H., Tweel, B., & Tong, L. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by haloxyfop and diclofop. Proceedings of the National Academy of Sciences, 101(16), 5910-5915. [Link]

  • Basak, S., McCullough, P. E., & McElroy, J. S. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 14-19. [Link]

  • Corbett, C., & Tong, L. (2006). A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Journal of Biological Chemistry, 281(49), 37453-37456. [Link]

  • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Science, 68(3), 258-273. [Link]

  • Zeleke, K. T., & Mennan, H. (2017). Toxic mechanisms of aryloxyphenoxypropionates in target and non-target organisms. Journal of Applied Toxicology, 37(1), 29-39. [Link]

  • Zhang, H., Yang, Z., Shen, Y., & Tong, L. (2003). Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase. Science, 299(5615), 2064-2067. [Link]

  • Basak, S., McCullough, P. E., & McElroy, J. S. (2021). Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. BioOne. [Link]

  • Matzrafi, M., Lazar, S., Sibony, M., & Rubin, B. (2015). Different mutations providing target site resistance to ALS-and ACCase-inhibiting herbicides in Echinochloa spp. from rice fields. Agronomy, 5(4), 548-563. [Link]

  • iGEM. (n.d.). Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). iGEM 2013. [Link]

  • Acetyl-CoA carboxylase. (2023, November 29). In Wikipedia. [Link]

  • Jin, Y., & Kikuchi, H. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. Analytical Biochemistry, 115723. [Link]

  • Rani, A., Singh, S., & Punia, S. S. (2019). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in plant science, 10, 1373. [Link]

  • Wang, C., Qiu, J., Yang, Y., & Li, S. (2019). The basic structure of aryloxyphenoxypropionate (AOPP) herbicides. ResearchGate. [Link]

  • Lancaster, Z. D., Miller, D. K., & Norsworthy, J. K. (2018). Residual Activity of ACCase-Inhibiting Herbicides on Monocot Crops and Weeds. Weed Technology, 32(4), 431-437. [Link]

  • Li, J., Wang, Y., Zhang, H., Li, X., & Dong, L. (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 26(11), 3295. [Link]

  • Quick Company. (n.d.). Herbicidal Composition Comprising Of Cyclohexanedione, Aryloxyphenoxypropionate And Other Compounds. Quick Company. [Link]

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Methodological & Application

Application Note: High-Precision Formulation of (R)-Quizalofop Methyl for Controlled Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Quizalofop Methyl (CAS: 76578-13-7 for racemic; specific (R)-isomer often referenced under general Quizalofop-P categories) is a systemic aryloxyphenoxypropionate ("FOP") herbicide. It acts as a pro-drug ester, requiring hydrolytic conversion in planta to its acid form to inhibit Acetyl-CoA Carboxylase (ACCase).

Because of its high lipophilicity (


) and low water solubility, improper formulation leads to crystal formation on the leaf surface, preventing cuticular penetration and resulting in false-negative experimental data. This guide provides a self-validating protocol to ensure solubility, stability, and bioavailability.

Part 1: Physicochemical & Mechanistic Grounding

The Challenge of Solubility

(R)-Quizalofop Methyl is an ester.[1] In controlled experiments, we must maintain the ester form in the bottle but ensure it hydrolyzes to the acid form once inside the plant tissue.

PropertyValueImplication for Protocol
Molecular Weight 358.8 g/mol Use this for Molar (

) calculations.
Water Solubility < 1 mg/L (approx.[2] 0.3 ppm)Critical: Cannot be dissolved directly in water. Requires organic co-solvent.

~4.28 (Lipophilic)Requires a surfactant (HLB 12-15) to cross the waxy cuticle.
Hydrolysis pH-dependentStable at pH 5-6. Rapidly degrades at pH > 8. Buffer working solutions to pH 6.
Mechanism of Action (The Target)

Understanding the pathway is essential for interpreting results. The molecule inhibits the homomeric plastidic ACCase enzyme, unique to grasses (Poaceae).[3][4] Dicots possess a heteromeric form that is insensitive to this herbicide.

MoA_Pathway QM (R)-Quizalofop Methyl (Applied Prodrug) Cuticle Cuticular Penetration (Rate Limiting Step) QM->Cuticle Requires Surfactant Hydrolysis De-esterification (In Planta) Cuticle->Hydrolysis Acid Quizalofop Acid (Active Form) Hydrolysis->Acid ACCase Target: Plastidic ACCase (Homomeric) Acid->ACCase Reversible Binding LipidBlock Inhibition of Fatty Acid Synthesis ACCase->LipidBlock Blocks Acetyl-CoA -> Malonyl-CoA Death Meristem Necrosis (Plant Death) LipidBlock->Death Membrane Collapse

Figure 1: The activation pathway of (R)-Quizalofop Methyl. Note that the "Methyl" ester functions solely as a delivery vehicle to cross the lipophilic cuticle.

Part 2: Formulation Protocols

Reagents & Equipment
  • (R)-Quizalofop Methyl Standard: >95% purity.

  • Primary Solvent: Acetone (HPLC Grade).[5] Reason: High solubility, low phytotoxicity at <1% v/v, rapid evaporation.

  • Carrier: Deionized Water (buffered to pH 6.0 with 10mM MES if possible, otherwise standard DI water).

  • Surfactant: Tween 20 (for lab/petri dish) or Crop Oil Concentrate (COC) (for whole plant greenhouse simulation).

  • Glassware: Amber borosilicate vials (light sensitive).

Protocol: Preparation of 100 mM Stock Solution

Target: 10 mL of 100 mM Stock.

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh 358.8 mg of (R)-Quizalofop Methyl into a 20 mL amber glass vial.

  • Solvation: Add 10 mL of Acetone .

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if any visible particulates remain.

  • Storage: Store at -20°C. Stable for 6 months. Check for precipitate upon thawing.

Protocol: Working Solution (Foliar Spray)

Target: 100 mL of 100


 Application Fluid.
  • Surfactant Prep: Prepare water containing 0.25% v/v Tween 20 . (Add 250

    
     Tween 20 to 100 mL water).
    
  • Dilution: Pipette 100

    
      of the 100 mM Stock into the 100 mL surfactant-water mix.
    
    • Note: This results in a final Acetone concentration of 0.1%, which is biologically inert.

  • Mixing: Invert gently. Do not vortex vigorously as Tween 20 foams.

  • Usage Window: Use within 4 hours of preparation to prevent hydrolytic degradation in the tank.

Part 3: Experimental Workflow & Validation

The following diagram illustrates the critical decision points in the experimental setup to ensure data integrity.

Formulation_Workflow Start Solid (R)-Quizalofop Methyl Stock Stock: 100mM in Acetone (Store -20°C) Start->Stock Check1 QC: Clear Solution? Stock->Check1 Dilution Dilute into Water + 0.25% Surfactant (Rapid Mixing) Check1->Dilution Yes Fail Discard & Re-Sonicate Check1->Fail No Check2 QC: Precipitation? Dilution->Check2 App Foliar Application (Spray Chamber) Check2->App No (Clear/Opalescent) Check2->Fail Yes (Crystals Visible) Fail->Stock Corrective Action

Figure 2: Step-by-step formulation workflow with mandatory Quality Control (QC) checkpoints.

Biological Validation (Self-Correcting Step)

To verify your formulation is active:

  • Positive Control: Include a known susceptible grass species (e.g., Setaria viridis or Avena fatua).

  • Negative Control: Include a dicot (e.g., Soybean or Arabidopsis).

  • Success Criteria:

    • Grass: Growth arrest within 48 hours; necrosis at meristems ("dead heart") within 7-10 days.

    • Dicot: No injury.

    • If the grass survives: Your formulation likely crystallized on the leaf surface (failed penetration) or the ester hydrolyzed before application.

Safety & Disposal
  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Toxicity: Quizalofop esters are potential reproductive toxins. Handle stock solutions in a fume hood.

  • Disposal: Collect all waste as halogenated organic solvent waste.

References

  • Herbicide Resistance Action Committee (HRAC). (2024). Global HRAC Mode of Action Classification 2024. Retrieved from [Link]

  • PubChem. (2024).[6] Quizalofop-methyl (Compound Summary). National Library of Medicine.[6] Retrieved from [Link][6]

  • Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: Mechanism of action, resistance evolution and stewardship. Scientia Agricola. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). ACCase Inhibitors - Herbicide Symptoms. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Gas Chromatography Methods for (R)-Quizalofop Methyl Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(R)-Quizalofop methyl (often commercially available as the ethyl ester, Quizalofop-P-ethyl) is a selective systemic herbicide of the aryloxyphenoxypropionate class. It acts by inhibiting Acetyl-CoA carboxylase (ACCase) in grasses. From an analytical perspective, the "P" (or R+) isomer is the biologically active enantiomer.

The Analytical Challenge: While High-Performance Liquid Chromatography (HPLC) is often the default for chiral separation, Gas Chromatography (GC) remains the gold standard for trace residue analysis in complex matrices (soil, plant tissue) due to the high sensitivity of Electron Capture Detectors (ECD) toward halogenated compounds and the structural confirmation capabilities of MS/MS.

Scope of this Protocol: This guide provides a dual-stream workflow:

  • Screening & Quantification: A rugged GC-ECD method for high-throughput analysis.

  • Confirmation: A GC-MS/MS method for definitive identification and low-level quantitation (LOQ < 0.01 mg/kg).

  • Chiral Consideration: A critical assessment of enantiomeric resolution via GC versus LC.

Sample Preparation: Modified QuEChERS Protocol

Rationale: Traditional Liquid-Liquid Extraction (LLE) is solvent-heavy and prone to emulsion formation. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach optimized for acidic herbicides to prevent degradation of the ester moiety.

Reagents
  • Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid (to stabilize the ester).

  • Partitioning Salts: 4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Sodium Hydrogencitrate sesquihydrate.

  • Clean-up Sorbent (d-SPE): 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) + 25mg C18 (to remove lipids/waxes). Note: Use Graphitized Carbon Black (GCB) only if samples are highly pigmented (e.g., spinach), as GCB can adsorb planar pesticides like Quizalofop.

Workflow Diagram

The following workflow ensures maximum recovery (>90%) while minimizing matrix co-extractives.

QuEChERS_Workflow Start Homogenized Sample (10g) (Plant Tissue/Soil) Extract Add 10mL Acetonitrile (1% HOAc) + Internal Standard (TPP) Start->Extract Shake1 Vigorous Shake (1 min) Extract->Shake1 Salts Add Partitioning Salts (MgSO4, NaCl, Citrate buffers) Shake1->Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Salts->Centrifuge1 Aliquot Transfer Supernatant (1mL) to d-SPE Tube Centrifuge1->Aliquot Organic Layer CleanUp d-SPE Clean-up (PSA + C18 + MgSO4) Aliquot->CleanUp Centrifuge2 Centrifuge (10,000 rpm, 2 min) CleanUp->Centrifuge2 Filter Filter (0.2 µm PTFE) Transfer to GC Vial Centrifuge2->Filter

Figure 1: Modified QuEChERS extraction workflow for Quizalofop Methyl residues.

Method A: GC-ECD (Quantification & Screening)

Senior Scientist Insight: The Electron Capture Detector (ECD) is exceptionally sensitive to the chlorine atom on the quinoxaline ring of Quizalofop. This method is cost-effective for routine monitoring.

Instrument Parameters
ParameterSetting / Specification
System Agilent 7890B GC or equivalent
Detector Micro-ECD (Electron Capture Detector) @ 300°C
Column DB-5MS or HP-5 (30m × 0.25mm × 0.25µm)
Carrier Gas Nitrogen (High Purity) or Helium @ 1.2 mL/min (Constant Flow)
Injection 1 µL, Splitless (Purge flow 50 mL/min at 0.75 min)
Inlet Temp 260°C
Makeup Gas Nitrogen @ 30 mL/min
Temperature Program

The ramp rate is designed to separate the Quizalofop peak from common plant sterols.

  • Initial: 100°C (Hold 1 min)

  • Ramp 1: 25°C/min to 200°C

  • Ramp 2: 5°C/min to 280°C (Hold 5 min)

  • Total Run Time: ~21 minutes

Method B: GC-MS/MS (Confirmation)

Rationale: While ECD is sensitive, it lacks specificity. GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required for regulatory compliance (e.g., SANTE/11312/2021 guidelines) to confirm identity based on ion transitions.

Instrument Parameters
ParameterSetting / Specification
System Triple Quadrupole GC-MS (e.g., Agilent 7000 series or Thermo TSQ)
Ionization Electron Impact (EI) @ 70 eV
Source Temp 280°C
Transfer Line 280°C
Collision Gas Nitrogen or Argon
MRM Transitions (Precursor -> Product)

The following transitions are specific to Quizalofop-P-methyl/ethyl.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Quizalofop Methyl 372.1 299.0 15Quantifier
372.1271.020Qualifier 1
372.1211.025Qualifier 2

Note: If analyzing the Ethyl ester (Quizalofop-P-ethyl), the parent ion is typically m/z 372 (loss of ethyl group often leads to similar fragmentation patterns, but always verify with a pure standard).

Advanced Topic: The Chiral Problem

Critical Note: Standard GC columns (DB-5, HP-5) are achiral . They will co-elute the (R)- and (S)- enantiomers as a single peak.

Can GC separate the enantiomers?

Direct chiral GC separation of Quizalofop esters is challenging due to thermal racemization at the high temperatures required for elution. However, if enantiomeric excess (ee) determination is strictly required via GC, specialized cyclodextrin-based columns must be used.

Recommended Chiral Column:

  • Phase: Rt-βDEXsm (Permethylated beta-cyclodextrin)

  • Dimensions: 30m × 0.25mm × 0.25µm

  • Conditions: Lower ramp rates (2°C/min) are required to maximize interaction time with the chiral selector.

The Superior Alternative: For strict enantiomeric purity analysis, Chiral HPLC (e.g., Chiralpak AD-H or Lux Cellulose-2) is recommended over GC to avoid thermal stress on the chiral center.

Validation & Performance Metrics

The following data represents typical performance criteria achievable with this protocol in a vegetable matrix (e.g., Tomato/Soybean).

ParameterGC-ECD PerformanceGC-MS/MS PerformanceAcceptance Criteria
Linearity (R²) > 0.995> 0.998R² ≥ 0.99
Range 0.01 - 5.0 mg/kg0.005 - 2.0 mg/kg-
LOD 0.005 mg/kg0.002 mg/kgS/N > 3
LOQ 0.01 mg/kg0.005 mg/kgS/N > 10
Recovery (n=5) 85 - 110%90 - 105%70 - 120%
Precision (RSD) < 8%< 5%≤ 20%
Analytical Logic Flow

The decision matrix below illustrates when to use which detector.

Decision_Matrix Start Sample Extract Screen Screening? (High Throughput) Start->Screen Confirm Regulatory Confirmation? Start->Confirm Chiral Enantiomeric Purity? Start->Chiral ECD GC-ECD (Cost-Effective) Screen->ECD Yes MSMS GC-MS/MS (High Specificity) Confirm->MSMS Yes Chiral->ECD Not Possible HPLC Chiral HPLC (Avoids Racemization) Chiral->HPLC Recommended

Figure 2: Analytical decision matrix for Quizalofop detection.

Troubleshooting & "Senior Scientist" Tips

  • Matrix Enhancement: In GC, active sites in the liner can cause peak tailing. Matrix components often "block" these sites, paradoxically increasing the signal of the analyte in samples compared to pure solvent standards.

    • Solution: Always use Matrix-Matched Calibration Standards (prepare standards in blank matrix extract) to compensate for this effect.

  • Liner Selection: Use a dimpled, deactivated liner (e.g., Ultra Inert) with glass wool at the bottom to trap non-volatiles and promote vaporization of the high-boiling herbicide.

  • Carryover: Quizalofop is "sticky." If a high-concentration sample (>1 ppm) is run, inject a solvent blank immediately after to ensure the system is clean.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate to gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry.[1] Journal of AOAC International. Link

  • Food and Agriculture Organization (FAO). (2016). Manual on development and use of FAO and WHO specifications for pesticides.Link

  • Restek Corporation. (2020). Chiral Column Selection Guide for Gas Chromatography.Link

Sources

High-Precision Dose-Response Profiling of (R)-Quizalofop Methyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

(R)-Quizalofop methyl is the optically active, herbicidal isomer of the aryloxyphenoxypropionate (FOP) class. Its primary mechanism of action (MoA) is the inhibition of plastidic Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] While predominantly utilized in agriculture for selective grass control, the kinetic profiling of this compound is relevant to drug development professionals studying ACCase inhibitors for metabolic modulation or antimicrobial repurposing (targeting apicoplasts).[1]

This guide provides a rigorous framework for developing dose-response curves, moving beyond simple "kill curves" to statistically valid, reproducible pharmacological models.

Part 1: Compound Characterization & Preparation

Critical Scientific Insight: (R)-Quizalofop methyl is a pro-herbicide.[1] In biological systems, the methyl ester facilitates cuticle penetration (lipophilicity) but must be de-esterified to Quizalofop acid to inhibit the target enzyme. In in vitro enzymatic assays, you must use the acid form, whereas in whole-cell/whole-plant assays, you use the ester form.[2]

Solubility & Stock Management[1]
  • Molecular Weight: ~372.8 g/mol (Methyl ester form).[1]

  • Lipophilicity (LogP): ~4.6 (Highly lipophilic).[1]

  • Solubility: Low in water (<10 mg/L); High in Acetone, Xylene, and DMSO.[1][2]

Protocol:

  • Primary Stock (100 mM): Dissolve (R)-Quizalofop methyl in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol as it may interfere with specific surfactant properties in downstream foliar applications.[1]

  • Storage: Aliquot into amber glass vials (hydrolysis risk in plastic over time). Store at -20°C.

  • Working Solutions:

    • For Cell/Enzyme Assays: Dilute in assay buffer (keep DMSO < 0.5% final concentration).[1]

    • For Whole Plant Spray: Dilute in water containing 1% v/v Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO).[1] Crucial: Without an adjuvant, the dose-response curve will shift rightward (false resistance) due to poor cuticle penetration.[1][2]

Part 2: Biological System Selection & Workflows[1]

Workflow A: Whole-Plant Bioassay (The Standard)

Target Audience: Agrochemical Researchers, Resistance Testing.[2]

This assay determines the GR50 (Growth Reduction 50%), the dose required to reduce plant biomass by 50% relative to untreated controls.

Experimental Design:

  • Replicates: 4-6 pots per dose.

  • Dose Range: A geometric series is non-negotiable for regression accuracy.[1]

    • Recommended: 0 (UTC), 1/16x, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x, 16x (where x is the field rate, typically ~50-75 g ai/ha).[1][2]

Step-by-Step Protocol:

  • Cultivation: Grow susceptible (S) and suspected resistant (R) grass species (e.g., Alopecurus myosuroides) to the 2-3 leaf stage (BBCH 12-13).[1][2] Uniformity is vital.[1]

  • Calibration: Calibrate the track sprayer to deliver 200 L/ha at 200-300 kPa. Droplet size should be "Medium" to "Fine" for FOP herbicides.[1]

  • Application: Apply the geometric dose series. Include a "Zero" control (water + surfactant only).[1]

  • Incubation: Transfer to greenhouse (20-25°C). Do not water foliage for 24 hours (rainfastness).[1]

  • Assessment: Harvest above-ground biomass at 21 days post-treatment (DAT). Dry at 60°C for 48 hours and weigh.

Workflow B: In Vitro ACCase Inhibition

Target Audience: Drug Discovery, Toxicology, Mechanism Elucidation.[1][2]

This assay measures the IC50 (Inhibitory Concentration 50%) against the isolated enzyme.

Protocol Differences:

  • Substrate: Acetyl-CoA + NaH[14C]O3 (Radiometric assay) or Phosphate-coupled assay (Colorimetric).

  • Compound: Use Quizalofop Acid (not the methyl ester) because the isolated enzyme lacks the esterases required for bioactivation.

Part 3: Visualization of Workflows

The following diagrams illustrate the mechanistic pathway and the experimental logic flow.

Quizalofop_Pathway cluster_0 Application Phase cluster_1 Bioactivation Phase cluster_2 Inhibition Phase App Spray Application ((R)-Quizalofop Methyl) Cuticle Leaf Cuticle Penetration App->Cuticle Adjuvant Assisted Esterase Carboxylesterase Activity Cuticle->Esterase Translocation Acid Quizalofop Acid (Active Form) Esterase->Acid De-esterification ACCase Plastidic ACCase (CT Domain) Acid->ACCase Reversible Binding Lipid Fatty Acid Biosynthesis ACCase->Lipid Inhibition (||) Membrane Cell Membrane Integrity Lipid->Membrane Depletion Necrosis Meristematic Necrosis Membrane->Necrosis Loss of Function

Caption: Mechanistic pathway of (R)-Quizalofop methyl from foliar application to ACCase inhibition and cell death.[1][2]

Experimental_Workflow cluster_methods Select Assay Type Start Start: Stock Preparation (100mM in DMSO) Dilution Serial Dilution (Log Scale: 0.01x to 16x) Start->Dilution Plant Whole Plant Assay (Add Surfactant!) Dilution->Plant Enzyme Enzymatic Assay (Use Acid Form) Dilution->Enzyme Data Data Acquisition (Biomass or Absorbance) Plant->Data 21 Days Enzyme->Data 30 Mins Analysis Non-Linear Regression (Log-Logistic 4-Parameter) Data->Analysis Output Calculate GR50 / IC50 & Resistance Factor (RF) Analysis->Output

Caption: Decision tree for selecting the correct experimental workflow based on the biological target.

Part 4: Data Analysis (The Log-Logistic Model)

Trustworthiness Directive: Do not use linear regression or simple Excel trendlines. Biological dose-response is sigmoidal.[1][2] You must use a 4-Parameter Log-Logistic (LL.4) model.[1][2]

The Mathematical Model

The response


 (biomass/activity) at dose 

is calculated as:

[1][3]
ParameterBiological Meaning
b (Slope) The steepness of the curve at the inflection point.[4] A steep slope indicates a small window between "no effect" and "full kill."[1]
c (Lower Limit) The response at infinite dose.[1] Ideally 0 for herbicides (complete death).[1]
d (Upper Limit) The response at zero dose (untreated control).[1][5]
e (GR50/IC50) The inflection point.[1] The dose causing 50% reduction between

and

.
Computational Protocol (R Syntax)

Use the drc package (Ritz et al., 2015).[1][6] This is the industry standard for regulatory submissions.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Flat Curve (No kill) Resistance or Application Failure.Check surfactant use.[1] If surfactant was used, sequence the ACCase gene for Ile-2041 or Asp-2078 mutations.[1][2]
High Control Mortality Solvent Toxicity.[1]Ensure final DMSO concentration is <0.1% for enzyme assays or <1% for cell culture.[1]
Regrowth after 14 days Meristem Survival.Quizalofop is systemic.[1] If translocation is blocked (metabolic resistance), the tips die but the crown regenerates. Extend assay to 28 days.
Shifted Potency Isomer Impurity.[1]Ensure you are using (R)-Quizalofop.[1][2][7] The racemic mixture (R+S) is 50% less potent per gram of active ingredient.

References

  • Takano, H. K., et al. (2021).[1][2] "ACCase-inhibiting herbicides: Mechanism of action, resistance evolution and stewardship." Scientia Agricola, 78. Link

  • Ritz, C., et al. (2015).[1][2] "Dose-Response Analysis Using R." PLOS ONE. Link[1]

  • Herbicide Resistance Action Committee (HRAC). "Global HRAC Mode of Action Classification 2024." (Group 1 / A: ACCase Inhibitors).[1][7] Link

  • Knezevic, S. Z., et al. (2007).[1][2] "Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis." Weed Technology, 21(3), 840-848.[1][2] Link

  • Shaner, D. L. (2014).[1][2] Herbicide Handbook. Weed Science Society of America.[1] (Source for physical properties and LogP). Link

Sources

Application Notes & Protocols for the Field Evaluation of (R)-Quizalofop Methyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the field trial methodology for the evaluation of (R)-Quizalofop Methyl, a selective post-emergence herbicide. Designed for researchers, agronomists, and product development professionals, these notes detail the scientific principles and practical protocols required to conduct robust, compliant, and scientifically valid field studies. The focus is on establishing efficacy, crop safety, and residue profiles in alignment with global regulatory standards and best practices in agricultural science.

Section 1: Foundational Principles of (R)-Quizalofop Methyl Evaluation

Understanding the Active Ingredient

(R)-Quizalofop Methyl, more precisely known as Quizalofop-p-ethyl, is the dextrorotatory (R)-enantiomer of quizalofop-ethyl.[1][2] This optical isomer is the biologically active component responsible for herbicidal activity.[2][3] It belongs to the aryloxyphenoxypropionate ('FOPs') chemical family, a group of herbicides renowned for their selective control of grass weeds in broadleaf crops.[1][4]

The herbicidal effect is achieved through the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[4][5][6] This enzyme is critical for fatty acid synthesis in susceptible grass species. By blocking ACCase, the herbicide halts the production of lipids necessary for cell membrane integrity and new growth, leading to rapid cessation of growth, chlorosis, and eventual death of the weed.[1][4] The causality behind its selectivity lies in the structural differences of the ACCase enzyme between grass weeds and broadleaf crops; the enzyme in broadleaf plants is insensitive to this herbicide class.[4]

The Regulatory Imperative: Why Methodology Matters

The generation of reliable and reproducible data is the cornerstone of pesticide registration and stewardship. Field trials must be conducted in accordance with internationally recognized standards to ensure the data is acceptable to regulatory authorities worldwide. Key frameworks guiding this process include:

  • Good Agricultural Practices (GAP): These are the nationally authorized safe uses of pesticides under actual conditions necessary for effective and reliable pest control.[7][8][9] All field trials must be designed to test the proposed GAP to determine efficacy and establish safe maximum residue limits (MRLs).

  • OECD Guidelines for the Testing of Chemicals: Specifically, OECD Guideline 509 ("Crop Field Trial") provides a harmonized approach for conducting trials to determine pesticide residue magnitudes in crops.[10][11][12] Adherence to these guidelines facilitates the mutual acceptance of data among OECD member countries.

  • National Regulatory Authorities: Bodies like the U.S. Environmental Protection Agency (EPA) have specific data requirements for pesticide registration, covering everything from efficacy to environmental fate.[13][14]

The ultimate goal of a field trial is to rigorously assess the product's performance and safety under a range of realistic agricultural and environmental conditions, thereby defining its optimal use pattern.

Section 2: Protocol for Efficacy and Crop Safety Trials

Phase I: Strategic Trial Design

2.1.1 Objective-Driven Design The primary objectives dictate the trial structure. Common objectives include:

  • Efficacy: Determining the effective dose range for target grass weed species.

  • Crop Tolerance: Assessing the safety of the herbicide on the intended broadleaf crop.

  • Competitive Comparison: Benchmarking performance against existing commercial standards.

2.1.2 Site Selection and Characterization The choice of location is critical for data quality. The site must be representative of the target agricultural environment. Key selection criteria include:

  • Uniformity: Consistent soil type, topography, and fertility across the trial area to minimize variability.[15]

  • Weed Pressure: A known, uniform, and moderate-to-high population of the target grass weed species.

  • History: Free from residues of herbicides with a similar mode of action that could confound results.

2.1.3 Experimental Layout The Randomized Complete Block Design (RCBD) is the industry standard for herbicide field trials.[16] This design is superior to a completely randomized design because it accounts for inherent field variability (e.g., a moisture or fertility gradient) by grouping plots into blocks.

  • Plots: Should be large enough to simulate commercial spray application and allow for unbiased sampling, with a minimum of 10-15 m² being typical.[11]

  • Replicates: A minimum of 3-4 replicates (blocks) is required for statistical power.

  • Treatments: A standard trial should include:

    • Untreated Control (UTC): Provides a baseline for weed pressure and crop health.

    • (R)-Quizalofop Methyl: At least three rates, typically bracketing the proposed label rate (e.g., 0.5X, 1X, and 2X the anticipated rate), to establish a dose-response curve.[17]

    • Commercial Standard: A registered herbicide with a similar use pattern to serve as a performance benchmark.

RCBD_Layout cluster_0 Field Trial Layout: Randomized Complete Block Design (RCBD) cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 cluster_4 Block 4 T1_B1 UTC T2_B1 Quizalofop (1X) T3_B1 Standard T4_B1 Quizalofop (0.5X) T3_B2 Standard T1_B2 UTC T4_B2 Quizalofop (0.5X) T2_B2 Quizalofop (1X) T2_B3 Quizalofop (1X) T4_B3 Quizalofop (0.5X) T1_B3 UTC T3_B3 Standard T4_B4 Quizalofop (0.5X) T3_B4 Standard T2_B4 Quizalofop (1X) T1_B4 UTC Residue_Analysis_Workflow cluster_workflow Residue Analysis Workflow A 1. Field Sampling (Treated & Control Plots) B 2. Sample Homogenization & Sub-sampling A->B Freeze & Ship C 3. QuEChERS Extraction (Acetonitrile + Salts) B->C D 4. Dispersive SPE Cleanup (d-SPE) C->D Centrifuge E 5. HPLC-MS/MS Analysis D->E Evaporate & Reconstitute F 6. Data Quantification & Reporting E->F

Sources

Troubleshooting & Optimization

Troubleshooting poor efficacy of (R)-Quizalofop Methyl in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (R)-Quizalofop Methyl, also known as Quizalofop-p-ethyl. This guide is designed for researchers, scientists, and professionals in drug development and agricultural science. Here, we address common challenges and questions regarding the efficacy of this selective herbicide in experimental settings. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to ensure your experiments are both successful and reproducible.

Part 1: Understanding the Molecule - The "Why" Behind Its Action

Before troubleshooting, it's crucial to understand the mechanism of (R)-Quizalofop Methyl. It is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical class.[1][2] Its efficacy is entirely dependent on a specific biochemical pathway present in most grass species.

(R)-Quizalofop Methyl is a pro-herbicide. The ethyl ester form you use in your experiments is not the final active molecule. Upon absorption into the plant, it is rapidly hydrolyzed into its biologically active form, quizalofop acid.[3] This acid form is the key to its herbicidal activity.

The primary target of quizalofop acid is the enzyme Acetyl-CoA Carboxylase (ACCase) .[1][3][4] This enzyme is a critical rate-limiting step in the biosynthesis of fatty acids. By inhibiting ACCase, the herbicide effectively halts the production of lipids necessary for building new cell membranes and for energy storage.[1][5] This disruption is systemic; the compound is translocated from the leaves to the meristematic tissues (growing points) in both shoots and roots, leading to a cessation of growth and eventual plant death.[3][4][5][6] Symptoms like chlorosis (yellowing) and necrosis (tissue death) typically appear within a few days to a few weeks.[5][7]

Broadleaf plants are naturally tolerant because the structure of their ACCase enzyme is different and is not inhibited by this class of herbicides.[1][3]

Mechanism_of_Action A (R)-Quizalofop Methyl (Pro-herbicide applied) B Foliar Absorption & Translocation A->B Application C Hydrolysis in Plant B->C Systemic Movement D Quizalofop Acid (Active Herbicide) C->D Activation F Inhibition of ACCase D->F Targets E ACCase Enzyme (in Grass Species) E->F G Fatty Acid Biosynthesis BLOCKED F->G H Disruption of Cell Membrane Production & Energy Storage G->H I Cessation of Growth & Plant Death H->I

Caption: Mechanism of (R)-Quizalofop Methyl from application to plant death.

Part 2: Troubleshooting Guide - When Experiments Go Wrong

This section is structured to help you diagnose the root cause of poor efficacy in your experiments.

Question 1: I applied (R)-Quizalofop Methyl, but see absolutely no effect on my target grass species. What is the most likely cause?

A complete lack of activity often points to a fundamental issue with the compound's integrity, its application, or the biological target itself.

Answer:

Let's break this down into a logical diagnostic sequence.

  • Chemical Integrity and Formulation:

    • Degradation: (R)-Quizalofop Methyl is sensitive to alkaline conditions.[7] If your stock solution was prepared in a buffer with a high pH or your water source is alkaline, the molecule may have undergone alkaline hydrolysis, rendering it inactive.

    • Solubility: The compound has very low solubility in water (0.61 mg/L) but is soluble in organic solvents like acetone and xylene.[7][8] Ensure you have properly dissolved the technical grade material in an appropriate solvent before creating your final aqueous emulsion for application. Improper dissolution will lead to inaccurate dosing and poor bioavailability.

    • Storage: Verify the storage conditions of your stock compound. While stable under normal conditions, prolonged exposure to high temperatures or direct sunlight can degrade it.

  • Application and Dosing:

    • Incorrect Dosage: Under-dosing is a primary cause of herbicide failure.[9] Double-check your calculations for the final concentration. It is essential to perform a dose-response curve to determine the optimal concentration for your specific species and experimental conditions.

    • Poor Coverage: As a post-emergence, foliar-applied herbicide, thorough coverage of the leaf surface is critical for absorption. Ensure your application method (spraying, etc.) provides uniform droplet distribution.

  • Biological Resistance:

    • Pre-existing Resistance: The most significant biological cause for complete failure is resistance. Many grass weed populations have evolved resistance to ACCase inhibitors.[10] This is often due to a single amino acid substitution in the ACCase gene, which prevents the herbicide from binding to the enzyme. If you are using a wild-collected biotype, it may be resistant.

Question 2: My results are inconsistent. Sometimes the herbicide works well, other times its efficacy is greatly reduced. Why the variability?

Variability is often linked to subtle, uncontrolled changes in environmental or biological factors between experimental runs.

Answer:

Environmental conditions play a massive role in the performance of post-emergence herbicides.[9]

  • Plant Growth Stage & Health: The principle of "young and actively growing" is paramount.[10] Plants under environmental stress (drought, extreme temperatures, etc.) will have reduced metabolic activity, leading to slower uptake and translocation of the herbicide.[9] Applying the compound to mature or stressed plants will yield poor results compared to application on young, vigorous seedlings.

  • Environmental Conditions at Application:

    • Temperature: Both high and low temperature extremes can negatively impact absorption.[9] One study demonstrated that lower temperatures (20/15°C day/night) could exacerbate injury from quizalofop, suggesting a complex interaction.[11]

    • Light Intensity: Low light or cloudy conditions have been shown to increase the phytotoxic effects of quizalofop.[11] This suggests that experiments run under different light conditions (e.g., different seasons, variable greenhouse lighting) could produce different results.

    • Humidity: High humidity can slow the drying of spray droplets on the leaf surface, potentially increasing the time for absorption.

The table below summarizes key factors that can influence experimental outcomes.

FactorCondition for Optimal EfficacyRationale & Potential Issue if Sub-Optimal
Plant Growth Stage Young, actively growing (e.g., 2-6 leaf stage)[1]Mature or stressed plants have reduced metabolic rates, leading to poor uptake and translocation.
Temperature Moderate (avoiding extremes)Extreme heat or cold can cause stomatal closure and reduce metabolic activity, hindering absorption.[9]
Light Intensity High / SunnyWhile some studies show injury is exacerbated in low light, active growth promoted by high light is generally better for systemic herbicide action.[11]
Solution pH Neutral to slightly acidicAlkaline conditions (high pH) can cause chemical hydrolysis of the ester linkage, inactivating the compound.[7]
Tank Mixing Applied alone or with validated partnersMixing with certain broadleaf herbicides can be antagonistic, reducing the efficacy of quizalofop.[12]

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Check_Bio -> Q_Stage [label="No"];
Check_Bio -> {rank=same; Q_Stage; Q_Stress; Q_Resist;}
Q_Stage -> Q_Stress [label="Yes"];
Q_Stress -> Q_Resist [label="Yes"];
Q_Stage -> Fix_Bio [label="No"];
Q_Stress -> Fix_Bio [label="No"];
Q_Resist -> Fix_Bio [label="No"];

}

Caption: A logical workflow for troubleshooting poor herbicide efficacy.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I tank-mix (R)-Quizalofop Methyl with other herbicides or compounds in my experiment? A: Caution is advised. Antagonism has been observed when quizalofop is mixed with or applied sequentially with certain other herbicides.[12] For example, applying it too soon after a propanil application can reduce its efficacy. If you need to combine treatments, it is critical to run a small validation experiment first to ensure the compounds are not antagonistic. If applying sequentially, an interval of at least 7 days between applications is often recommended to avoid negative interactions.[12]

Q: How quickly should I expect to see results? A: (R)-Quizalofop Methyl is a systemic herbicide, and its effects are not instantaneous. Growth inhibition at the meristems occurs within 24-48 hours, but visible symptoms take longer to appear.[3][7] You can typically expect to see yellowing (chlorosis) of the leaves within 4-7 days, with complete plant death occurring within 10-21 days, depending on the species and environmental conditions.[5][7]

Q: What is the difference between quizalofop-ethyl and quizalofop-p-ethyl? A: Quizalofop-ethyl is a racemic mixture, meaning it contains both the R-(+) and S-(-) enantiomers (isomers). The herbicidal activity resides almost exclusively in the R-(+) enantiomer.[8] Quizalofop-p-ethyl (the 'p' stands for the R-isomer) is the resolved, active enantiomer.[8] Using quizalofop-p-ethyl allows for a lower application rate to achieve the same biological effect and removes the inactive isomer from the experimental system.

Q: My experiment involves soil. Will the compound persist and affect subsequent tests? A: (R)-Quizalofop Methyl has low to moderate mobility in soil. The parent compound tends to be retained in the upper soil layers (top 5 cm), while its primary metabolite, quizalofop acid, can leach to greater depths. The rate of degradation depends on soil type and microbial activity. While carry-over effects are possible, especially with over-application, laboratory experiments show it degrades over time. Be mindful of this potential if you are reusing soil for sensitive grass species in short succession.

Part 4: Essential Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol ensures the chemical is properly solubilized and stable for use in experiments.

  • Calculate Required Mass: The molecular weight of (R)-Quizalofop Methyl is 372.81 g/mol .[4] To make a 10 mM (0.01 mol/L) solution, you will need 3.728 mg per mL of solvent.

  • Select Solvent: Use a high-grade organic solvent in which the compound is highly soluble, such as Acetone (>250,000 mg/L) or HPLC-grade Dimethyl Sulfoxide (DMSO).[8]

  • Dissolution:

    • Weigh out the required amount of (R)-Quizalofop Methyl technical grade powder (e.g., 37.28 mg) in a fume hood.

    • Add it to a sterile glass vial or flask.

    • Add a small volume of your chosen solvent (e.g., 2-3 mL of Acetone). Vortex thoroughly until all solid material is completely dissolved.

    • Bring the solution to the final volume (e.g., 10 mL) with the same solvent.

  • Storage: Store the stock solution in an amber glass vial at 4°C. For long-term storage (>1 month), store at -20°C. Ensure the vial is tightly sealed to prevent solvent evaporation.

Protocol 2: Conducting a Dose-Response Assay to Validate Efficacy

This is a self-validating protocol to confirm the activity of your compound and determine the EC₅₀ (half-maximal effective concentration) for your target species.

  • Plant Preparation: Grow a susceptible grass species (e.g., Avena fatua (wild oat) or Echinochloa crus-galli (barnyardgrass)) under controlled, optimal conditions until they reach the 2-3 leaf stage.

  • Preparation of Working Solutions:

    • Perform a serial dilution of your 10 mM stock solution to create a range of concentrations. For example: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, and 0.1 µM.

    • Prepare these dilutions in your final spray buffer. This buffer should contain a non-ionic surfactant (e.g., 0.1% v/v Tween-20) to aid in leaf wetting and absorption.

    • Crucially, include a "vehicle control" group that is treated only with the spray buffer containing the same final concentration of the organic solvent (e.g., Acetone) used for the highest herbicide dose. This controls for any phytotoxic effects of the solvent itself.

  • Application:

    • Randomly assign plants to each treatment group, ensuring at least 4-5 replicates per concentration.

    • Apply the working solutions to the foliage of the plants until runoff, ensuring complete and uniform coverage.

  • Incubation and Assessment:

    • Return plants to the controlled growth environment.

    • Assess plant health and phytotoxicity at set time points (e.g., 7, 14, and 21 days after treatment).

    • A common method of assessment is to harvest the above-ground biomass for each plant, dry it in an oven (e.g., 60°C for 72 hours), and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log-transformed herbicide concentration.

    • Use a non-linear regression model (e.g., four-parameter log-logistic) to fit the curve and calculate the EC₅₀ value. A successful experiment will yield a clear sigmoidal dose-response curve.

References

  • Chemical Warehouse. (n.d.). Quizalofop-P-Ethyl - Active Ingredient Page. Retrieved from [Link]

  • King Quenson. (2025). Quizalofop-P-Ethyl: A Selective Post-Emergent Herbicide for Grass Weed Control. Retrieved from [Link]

  • Open Access academic publisher. (n.d.). Effect of herbicide (Quizalofop-p-ethyl) on growth, photosynthetic pigments, enzymes and yield response. Retrieved from [Link]

  • Nissan Chemical Corporation. (n.d.). ACTION | TARGA Quizalofop. Retrieved from [Link]

  • Health Canada Pest Management Regulatory Agency. (2022). Quizalofop-p-ethyl and Its Associated End-use Products. Retrieved from [Link]

  • Norsworthy, J. K., et al. (2022). Evaluation of Factors that Contribute to Injury to Quizalofop-Resistant Rice from Quizalofop Applied Postemergence. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Experimental Study of Quizalofop-p-Ethyl Herbicide Drift Damage to Corn and the Safety Amount of Drift Deposition. MDPI. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Rustom, S. Y. (2018). Strategies to Overcome Antagonism of Quizalofop-p-ethyl when Applied in Mixture with Other Herbicides. LSU Scholarly Repository. Retrieved from [Link]

  • Coromandel International Ltd. (n.d.). TECHNICAL DATA BULLETIN QUIZALOFOP ETHYL TECHNICAL. Retrieved from [Link]

  • Zand, E., et al. (2018). The efficacy of quizalofop-P-ethyl herbicide to control of grass-weeds in groundnut fields. Journal of Plant Protection. Retrieved from [Link]

  • ResearchGate. (2023). Determination of quizalofop-p-ethyl in onion: residual dissipation pattern, weed control efficiency, and food safety assessment under field conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Independent Laboratory Validation Quizalofop-p-ethyl & Degradates in Soil. Retrieved from [Link]

  • Grain SA. (n.d.). Top ten reasons why your herbicide did not work as expected. Retrieved from [Link]

  • Journal of the Korean Society for Applied Biological Chemistry. (2018). Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil. Retrieved from [Link]

  • Heben Pesticide. (2023). Quizalofop-p-ethyl: Herbicides used to control soybean fields. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method Quizalofop-p-ethyl & Degradates in Water. Retrieved from [Link]

Sources

Technical Support Center: (R)-Quizalofop Methyl Application Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Audience: Formulation Scientists, Agronomists, and Application Specialists Scope: Physicochemical stability, spray physics, and biological uptake optimization.

Executive Summary: The Physicochemical Challenge

(R)-Quizalofop Methyl (Quizalofop-P-ethyl) is a Group 1 (ACCase inhibitor) systemic herbicide.[1] Its efficacy is governed by two opposing forces:

  • High Lipophilicity (LogP ~4.28): Essential for cuticle penetration but creates solubility challenges in aqueous tank mixes.

  • Hydrolytic Instability: The ester bond is susceptible to rapid degradation in alkaline environments, rendering the molecule inactive before it enters the plant.

This guide provides evidence-based protocols to navigate these challenges.

Module 1: Formulation Stability & Tank Mix Chemistry

User Question: We are observing precipitate formation and reduced efficacy in multi-active tank mixes. What is the root cause?

Technical Diagnosis: The failure likely stems from alkaline hydrolysis or emulsion shock . Quizalofop-P-ethyl is an ester. In high pH environments (pH > 7), the ester bond cleaves, converting the active lipophilic molecule into its acid form, which has significantly lower membrane permeability and herbicidal activity.

Protocol 1.1: pH Management

  • Target pH: Maintain spray solution between pH 4.0 and 6.0 .

  • Critical Action: Always test water source pH. If pH > 7.0, add a buffering agent (e.g., citric acid or proprietary acidifiers) before adding the herbicide.

  • Warning: Do not leave the mix standing for >12 hours. Hydrolysis half-life decreases exponentially as pH rises.

Protocol 1.2: Compatibility Testing (The Jar Test) Before large-scale application, perform a diagnostic "Jar Test" to rule out emulsion incompatibility, especially when mixing with broadleaf herbicides (e.g., 2,4-D or Dicamba) which often carry high salt loads that can "salt out" the Quizalofop EC formulation.

ObservationDiagnosisRemediation
Creaming (Oil layer on top)Emulsion instabilityIncrease agitation; check emulsifier compatibility.
Sludge/Sediment Salting out / PrecipitationIncompatible mix. Add compatibility agent or separate applications.
Heat Generation Chemical ReactionSTOP. Do not apply. Severe antagonism or degradation occurring.
Module 2: Spray Physics & Droplet Dynamics

User Question: What is the optimal droplet size (VMD) to balance drift reduction with efficacy on graminaceous targets?

Technical Diagnosis: Grass weeds present a vertical target with a waxy cuticle.

  • Too Fine (<150 µm): High drift potential; droplets evaporate before uptake.

  • Too Coarse (>500 µm): Droplets bounce off vertical leaves due to kinetic energy and low specific adhesion.

The "Goldilocks" Zone: Research indicates the optimal Volume Median Diameter (VMD) is Medium (M) to Coarse (C) (approx. 250–375 µm).

Protocol 2.1: Nozzle Selection Logic Use the following decision tree to select nozzles based on ASABE S572.1 standards.

NozzleSelection Start Start: Select Nozzle for Quizalofop WeedSize Assess Weed Target Geometry Start->WeedSize SmallGrass Small/Vertical Grass (<10cm) WeedSize->SmallGrass LargeGrass Large/Tillered Grass (>10cm) WeedSize->LargeGrass DriftRisk Assess Drift Risk (Wind Speed) SmallGrass->DriftRisk LargeGrass->DriftRisk LowWind Low Wind (<10 km/h) DriftRisk->LowWind Safe Conditions HighWind High Wind (>15 km/h) DriftRisk->HighWind Drift Concern RecMedium Rec: MEDIUM (M) Flat Fan / Twin Jet VMD: 250-325µm LowWind->RecMedium Max Coverage RecCoarse Rec: COARSE (C) Air Induction (AI) VMD: 325-400µm HighWind->RecCoarse Standard Balance RecVeryCoarse Rec: VERY COARSE (VC) Increase Volume (+20% GPA) VMD: 400-500µm HighWind->RecVeryCoarse High Drift Risk

Figure 1: Decision matrix for nozzle selection balancing retention on vertical grass blades against environmental drift risk.

Module 3: Adjuvant Science & Biological Uptake

User Question: Can we substitute a Non-Ionic Surfactant (NIS) for Crop Oil Concentrate (COC)?

Technical Diagnosis: Generally, No. Quizalofop-P-ethyl is highly lipophilic (LogP > 4). It requires an oil-based carrier to solvate the cuticular wax of the leaf.

  • NIS (Water-soluble): Reduces surface tension but does not effectively solubilize the wax.

  • COC/MSO (Oil-based): Solubilizes the waxy cuticle, creating a diffusion channel for the herbicide.

Data Comparison: Adjuvant Efficacy

Adjuvant TypeCompositionMechanismRelative EfficacyRecommended Use
MSO (Methylated Seed Oil)Fatty acid estersAggressive cuticle penetrationHigh Drought stress; Hard-to-control weeds.
COC (Crop Oil Concentrate)Petroleum oil + surfactantWax softening & spreadingHigh Standard conditions.
NIS (Non-Ionic Surfactant)Alcohol ethoxylatesSurface tension reductionLow/Moderate Only if crop injury is a major concern.

Protocol 3.1: The Antagonism Check When tank-mixing with synthetic auxins (e.g., 2,4-D, Dicamba):

  • Mechanism of Antagonism: Auxins can induce rapid tissue necrosis (limiting translocation) or alter cellular transport kinetics, reducing Quizalofop uptake.

  • Mitigation: Increase the Quizalofop rate by 10-15% or apply sequentially (3-7 days apart) rather than in a tank mix if maximum grass control is critical.

Module 4: Environmental Interactions

User Question: How do temperature and humidity affect the "Rainfastness" period?

Technical Diagnosis: Quizalofop-P-ethyl requires active metabolic transport.

  • Low Humidity (<40%): Droplets dry too fast. The active ingredient crystallizes on the leaf surface and cannot penetrate. Action: Use MSO to keep the deposit in a liquid phase longer.

  • Low Temperature (<10°C): Plant metabolism slows, reducing translocation to the meristem. Action: Expect delayed symptoms; do not re-spray immediately.

UptakePathway Spray Spray Droplet (Water + Quizalofop + Oil) LeafSurface Leaf Surface (Waxy Cuticle) Spray->LeafSurface Impact & Retention Penetration Cuticle Solubilization (Driven by MSO/COC) LeafSurface->Penetration Lipophilic Diffusion Phloem Phloem Loading (Systemic Transport) Penetration->Phloem Translocation Meristem Meristematic Tissue (ACCase Inhibition) Phloem->Meristem Site of Action

Figure 2: The kinetic pathway of Quizalofop-P-ethyl from droplet impact to enzyme inhibition.

References
  • Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Confirming ester hydrolysis and lipophilicity).
  • American Society of Agricultural and Biological Engineers (ASABE). (2020).[2][3][4] S572.3: Spray Nozzle Classification by Droplet Spectra.

  • Zollinger, R. K. (2010). Adjuvant Selection for Postemergence Herbicides.[5] North Dakota State University Extension.

  • Vertex Chemical Data. (2023). Quizalofop-P-ethyl Physicochemical Properties.[1][6][7][8][9][10]

  • Virginia Tech Cooperative Extension. (2019). Droplet Chart / Selection Guide.

Sources

Addressing matrix effects in LC-MS/MS analysis of (R)-Quizalofop Methyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of (R)-Quizalofop Methyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on overcoming analytical challenges, with a primary focus on addressing matrix effects. Our goal is to equip you with the expertise to develop robust and reliable analytical methods.

Introduction to Matrix Effects in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes like (R)-Quizalofop Methyl in complex samples.[1] However, its accuracy can be compromised by a phenomenon known as "matrix effects."[1][2] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[3][5] The complexity of the sample matrix, including endogenous and exogenous components, contributes to the variability and unpredictability of these effects.[1] Therefore, a thorough understanding and a systematic approach to mitigate matrix effects are crucial for a validated LC-MS/MS method.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding matrix effects in the analysis of (R)-Quizalofop Methyl.

Q1: What are the typical signs of matrix effects in my (R)-Quizalofop Methyl analysis?

A1: The most common indicators of matrix effects are poor reproducibility of results between samples, inconsistent recovery, and a lack of precision in quality control (QC) samples.[6] You might also observe significant variations in the signal intensity of your analyte when analyzing samples from different sources or lots.[7] A key diagnostic is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract; a significant difference between the two slopes is a strong indication of matrix effects.[3][5]

Q2: Can simply diluting my sample extract eliminate matrix effects?

A2: Dilution can be a straightforward and sometimes effective strategy to reduce matrix effects, as it lowers the concentration of interfering compounds.[8] However, this approach is only feasible if the concentration of (R)-Quizalofop Methyl in your samples is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, excessive dilution may compromise the sensitivity of your assay.[8]

Q3: Are matrix effects more pronounced in certain sample types?

A3: Yes, the complexity of the matrix plays a significant role. For instance, in agricultural applications, soil samples with high organic content or plant extracts with abundant pigments and lipids are more likely to cause significant matrix effects compared to cleaner matrices like surface water.[9] Similarly, in a drug development context, plasma and tissue homogenates are notoriously complex matrices due to the high concentration of proteins, lipids, and salts.[5]

Q4: My internal standard is a structural analog of (R)-Quizalofop Methyl. Is that sufficient to compensate for matrix effects?

A4: While a structural analog internal standard is better than none, it may not perfectly co-elute with (R)-Quizalofop Methyl and thus may not experience the exact same degree of ion suppression or enhancement.[1] The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of (R)-Quizalofop Methyl.[1][10] A SIL internal standard has nearly identical physicochemical properties and chromatographic behavior to the analyte, ensuring it is affected by the matrix in the same way.[11]

Q5: I'm observing ion suppression. What are the primary culprits in my sample matrix?

A5: Common causes of ion suppression include salts, endogenous lipids (especially phospholipids in biological samples), and other small molecules that co-elute with your analyte.[5] These compounds can compete with your analyte for ionization in the ESI source, alter the surface tension of the droplets, or change the local chemical environment, all of which can reduce the ionization efficiency of (R)-Quizalofop Methyl.[4]

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve specific issues encountered during your LC-MS/MS analysis of (R)-Quizalofop Methyl.

Guide 1: Poor Peak Shape and Inconsistent Retention Time

Problem: You are observing tailing, fronting, or broad peaks for (R)-Quizalofop Methyl, and the retention time is shifting between injections.

Possible Cause & Explanation: This is often a sign of matrix components interacting with the analytical column or the analyte itself. Some matrix components can bind to the stationary phase, altering its properties and affecting the retention and peak shape of the analyte.[1] It's also possible that co-eluting matrix components are altering the pH of the mobile phase in the immediate vicinity of the analyte as it moves through the column.[1]

Troubleshooting Steps:

  • Improve Sample Cleanup: The first line of defense is a more rigorous sample preparation procedure. If you are using a simple protein precipitation, consider implementing a more selective technique like Solid-Phase Extraction (SPE) or a QuEChERS-based method to remove a wider range of interferences.[10][12]

  • Optimize Chromatography:

    • Gradient Modification: Adjusting the gradient slope can help to separate (R)-Quizalofop Methyl from the interfering matrix components. A shallower gradient can improve resolution.

    • Column Chemistry: Experiment with a different column chemistry. If you are using a standard C18 column, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might provide a different selectivity and move your analyte away from the interferences.

  • Post-Column Infusion Experiment: This technique can help you visualize the regions of ion suppression or enhancement in your chromatogram. By infusing a constant flow of (R)-Quizalofop Methyl solution post-column while injecting a blank matrix extract, you can identify the retention times where matrix effects are most severe.[8][13] You can then adjust your chromatography to move the analyte peak to a "cleaner" region of the chromatogram.

Guide 2: Inaccurate Quantification and Poor Recovery

Problem: Your QC samples are consistently failing acceptance criteria, and your recovery experiments show significant signal suppression or enhancement.

Possible Cause & Explanation: This is a classic symptom of uncompensated matrix effects. The co-eluting matrix components are directly impacting the ionization of (R)-Quizalofop Methyl, leading to an under- or overestimation of its true concentration.[2]

Troubleshooting Steps:

  • Quantitative Assessment of Matrix Effects: It is essential to quantify the extent of the matrix effect. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    A value significantly different from 100% indicates a matrix effect. International guidelines, such as those from the FDA and EMA, provide acceptance criteria for matrix effects during method validation.[14][15]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the gold standard for compensating for matrix effects.[1][11] The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples can help to compensate for matrix effects.[10] This approach assumes that the matrix effect is consistent across all samples, which may not always be the case.[7]

  • Advanced Sample Preparation:

    • Solid-Phase Extraction (SPE): Optimize your SPE protocol. Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode) and elution solvents to achieve a more selective extraction of (R)-Quizalofop Methyl and a more thorough removal of interfering compounds.

    • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a very effective sample preparation technique for pesticide analysis in complex matrices.[16][17][18] It involves a salting-out extraction followed by a dispersive SPE cleanup step. The choice of sorbents in the cleanup step can be tailored to the specific matrix to remove different types of interferences.

In-Depth Experimental Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol outlines the steps to quantitatively determine the extent of matrix effects on the analysis of (R)-Quizalofop Methyl.

Materials:

  • Blank matrix (e.g., soil, plasma, crop extract) free of (R)-Quizalofop Methyl

  • (R)-Quizalofop Methyl analytical standard

  • Solvents for extraction and reconstitution (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of (R)-Quizalofop Methyl in a suitable solvent (e.g., methanol).

  • Prepare Spiking Solutions: From the stock solution, prepare a series of spiking solutions at different concentrations.

  • Process Blank Matrix: Extract a set of blank matrix samples using your established sample preparation protocol.

  • Prepare Two Sets of Samples:

    • Set A (Post-Extraction Spike): Take the extracted blank matrix and spike it with the (R)-Quizalofop Methyl spiking solutions to achieve a range of final concentrations.

    • Set B (Solvent Standard): Prepare a set of standards by diluting the spiking solutions in the final reconstitution solvent to the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect: For each concentration level, calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100%

Interpretation of Results:

Matrix Effect (%)Interpretation
80-120%Generally considered acceptable (no significant matrix effect)
< 80%Ion Suppression
> 120%Ion Enhancement
Workflow 1: Sample Preparation using QuEChERS for a Complex Plant Matrix

This workflow provides a general procedure for the extraction and cleanup of (R)-Quizalofop Methyl from a complex plant matrix using the QuEChERS method.

Matrix_Effect_Decision_Tree start Matrix Effect Observed? no_effect Proceed with Method Validation start->no_effect No quantify Quantify Matrix Effect (See Protocol 1) start->quantify Yes is_sil_available Is a SIL-IS available? quantify->is_sil_available use_sil Incorporate SIL-IS into the method is_sil_available->use_sil Yes matrix_matched Use Matrix-Matched Calibration is_sil_available->matrix_matched No re_evaluate Re-evaluate Matrix Effect use_sil->re_evaluate is_effect_mitigated Is the matrix effect mitigated? re_evaluate->is_effect_mitigated matrix_matched->re_evaluate improve_cleanup Improve Sample Preparation (e.g., SPE, QuEChERS) is_effect_mitigated->improve_cleanup No final_validation Proceed with Method Validation is_effect_mitigated->final_validation Yes optimize_lc Optimize Chromatographic Conditions improve_cleanup->optimize_lc optimize_lc->re_evaluate

Caption: A decision-making workflow for addressing matrix effects.

References

  • Taylor & Francis. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021). Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts. Retrieved from [Link]

  • Zhang, K., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 4(5).
  • ResearchGate. (n.d.). Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555.
  • ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • American Chemical Society. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(19), 5437-5447.
  • American Chemical Society. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(11), 2313-2321.
  • LCGC North America. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(1), 40-50.
  • YouTube. (2021). Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]

  • PubMed Central. (2021). Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk. Scientific Reports, 11(1), 19846.
  • Agilent. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Retrieved from [Link]

  • American Chemical Society. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega, 7(18), 15467-15473.
  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • PubMed Central. (2019).
  • PubMed Central. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1023-1031.
  • MDPI. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Agronomy, 11(2), 231.
  • PubMed Central. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 12(11), 1029.
  • U.S. Environmental Protection Agency. (2021). Quizalofop-P-ethyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). What to pay attention to when using Analyte Protectants (AP). Retrieved from [Link]

  • PubMed. (2005). Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes.
  • ChemRxiv. (2021). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. Retrieved from [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]

  • Chromatography Online. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]

  • Spectroscopy Online. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]

  • University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. Retrieved from [Link]

  • Lab Manager. (2010). How Sample Prep for Phospholipid Removal Works. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • CABI Digital Library. (2012). Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. Journal of Tropical Agriculture and Food Science, 40(1), 119-126.
  • ResearchGate. (n.d.). Multi-Analyst, Multi-Matrix Performance of the QuEChERS Approach for Pesticide Residues in Foods and Feeds Using HPLC/MS/MS Analysis with Different Calibration Techniques. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2003). Q1D Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS.
  • MDPI. (2022). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Journal of Clinical Medicine, 11(16), 4785.
  • ResearchGate. (n.d.). Usefulness of analyte protectants in GC/MS(/MS) analysis. Retrieved from [Link]

  • Chromatography Today. (2021). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation Quizalofop-p-ethyl & Degradates in Soil. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of (R)-Quizalofop Methyl in Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-Quizalofop Methyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of your stock solutions. As Senior Application Scientists, we understand that the reliability of your experimental results begins with the quality of your reagents. This guide moves beyond simple protocols to explain the why behind each step, ensuring your experiments are built on a solid, validated foundation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of (R)-Quizalofop Methyl.

Q1: What is the recommended solvent for preparing (R)-Quizalofop Methyl stock solutions?

For analytical and experimental purposes, high-purity (HPLC-grade or equivalent) acetonitrile is the most frequently recommended solvent.[1][2] Other suitable solvents include acetone, methanol, and xylene, depending on your specific application and downstream compatibility.[3] Always use anhydrous solvents to minimize the risk of hydrolysis.

Q2: What are the ideal storage conditions for (R)-Quizalofop Methyl stock solutions?

To ensure long-term stability, stock solutions should be stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[4] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[4] All solutions must be stored in tightly sealed, amber or foil-wrapped glass vials to protect against solvent evaporation and photodegradation.[5][6][7]

Q3: My (R)-Quizalofop Methyl solution has turned yellow. Is it still usable?

A color change often indicates degradation. The primary degradation pathways for aryloxyphenoxypropionate herbicides like (R)-Quizalofop Methyl are hydrolysis and photodegradation, which can yield chromophoric byproducts.[5][8] We strongly recommend discarding the solution and preparing a fresh one. To verify, you can analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products.[4]

Q4: Can I store my stock solution in a plastic tube to avoid glass breakage?

This is not recommended. Many plastics are permeable to organic solvents, which can lead to changes in concentration over time. Furthermore, plasticizers or other additives can leach from the tube into your solution, potentially interfering with your experiments. Always use high-quality, inert glass containers for storage.[9][10]

Core Concepts: Understanding the Instability of (R)-Quizalofop Methyl

(R)-Quizalofop Methyl belongs to the aryloxyphenoxypropionate ("fop") class of herbicides.[11] Its stability is primarily threatened by two key mechanisms: hydrolysis and photodegradation. Understanding these pathways is critical to preventing compound loss.

Hydrolysis: The Primary Degradation Pathway

The most significant vulnerability of (R)-Quizalofop Methyl is the ester linkage, which is susceptible to hydrolysis—cleavage by water. This reaction is heavily pH-dependent.

  • Alkaline Hydrolysis : This is the most rapid degradation pathway. In the presence of a base (high pH), the ester is rapidly cleaved to form its corresponding carboxylate salt, (R)-Quizalofop acid, and methanol.[3][8] This acidic metabolite is typically herbicidally active within a plant but represents a different chemical entity in your stock solution, leading to inaccurate quantification and experimental results.[12]

  • Acidic Conditions : The compound is significantly more stable in neutral and acidic media.[3] Studies on related "fop" herbicides show that lowering the pH to 5 can maintain stability in solution for up to 72 hours, whereas significant degradation can occur in under 12 hours at a pH of 9.[8]

The diagram below illustrates the primary hydrolytic degradation pathway.

G cluster_main Hydrolytic Degradation of (R)-Quizalofop Methyl cluster_stability Stability Zone parent (R)-Quizalofop Methyl (Ester Form) child1 (R)-Quizalofop Acid (Metabolite) parent->child1  Hydrolysis (Alkaline conditions, pH > 7) child2 Methanol parent->child2  Hydrolysis (Alkaline conditions, pH > 7) stable_env Stable Conditions (Neutral to Acidic pH, Anhydrous Solvent)

Caption: Primary hydrolytic pathway of (R)-Quizalofop Methyl.

Photodegradation

Like many complex organic molecules, (R)-Quizalofop Methyl is susceptible to degradation upon exposure to light, particularly UV radiation from sunlight.[5][6] The energy from photons can break chemical bonds, leading to a variety of degradation products and a loss of the parent compound. This is why storage in amber vials or protection from light is non-negotiable.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue Possible Cause(s) Troubleshooting & Validation Steps
Precipitation in Stock Solution During Storage 1. Low Temperature Crystallization: The compound may be falling out of solution at storage temperatures (-20°C).2. Solvent Evaporation: The vial seal may be imperfect, leading to increased concentration and precipitation.1. Re-dissolution: Gently warm the vial to room temperature and vortex/sonicate to see if the precipitate re-dissolves. If it does, consider preparing a slightly more dilute stock for cold storage.2. Verify Seal: Inspect the vial cap and seal for any damage. Use high-quality vials with PTFE-lined caps.3. Solubility Check: Confirm your stock concentration is below the solvent's solubility limit for (R)-Quizalofop Methyl.[3]
Inconsistent Results in Biological Assays 1. Compound Degradation: The active concentration may be lower than expected due to hydrolysis or photodegradation.2. Precipitation in Aqueous Buffer: Diluting a high-concentration organic stock into an aqueous assay buffer can cause the hydrophobic compound to precipitate.1. Prepare Fresh Solutions: Always prepare working dilutions fresh from a validated stock solution immediately before an experiment.[4]2. pH Control: Ensure your final assay buffer is not alkaline (pH > 7.5), as this will accelerate hydrolysis.[8][13]3. Solubility in Buffer: Test the solubility of (R)-Quizalofop Methyl in your final assay buffer. You may need to use a co-solvent or reduce the final concentration.[4]
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis 1. Hydrolysis: The most common extra peak is the (R)-Quizalofop acid metabolite.[14]2. Photodegradation: Exposure to light may have created various byproducts.[5]3. Solvent Impurities: The solvent itself may be contaminated or have degraded.1. Confirm Identity: If possible, run an analytical standard of the (R)-Quizalofop acid to confirm the identity of the new peak by retention time.[15]2. Review Handling: Scrutinize your solution preparation and handling procedures. Was the solution exposed to light? Was the solvent anhydrous and the glassware dry? Was the pH of any aqueous component controlled?3. Run a Solvent Blank: Inject a sample of the solvent used for the stock solution to rule out contamination.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving stability issues.

G start_node Problem Observed (e.g., Inconsistent Results, Extra Peaks) decision_node decision_node start_node->decision_node Is solution clear & colorless? process_node1 Discard solution. Prepare fresh stock following Best Practices Protocol. decision_node->process_node1 No process_node2 Perform Analytical Check (HPLC/LC-MS) decision_node->process_node2 Yes process_node process_node end_node Resolution: Use Validated, Stable Solution process_node1->end_node decision_node2 Purity > 98%? (Single Peak) process_node2->decision_node2 decision_node2->end_node Yes process_node3 Degradation Confirmed. Review handling procedures: - pH of water/buffers? - Light exposure? - Storage temperature? decision_node2->process_node3 No process_node3->process_node1

Caption: Workflow for troubleshooting (R)-Quizalofop Methyl stability.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of (R)-Quizalofop Methyl (M.W. 358.78 g/mol ) in acetonitrile.

Materials:

  • (R)-Quizalofop Methyl (CAS 76578-71-7), solid[16]

  • Anhydrous, HPLC-grade acetonitrile[1]

  • Calibrated analytical balance

  • Volumetric flask, Class A, amber glass

  • Sonicator bath

  • PTFE-lined screw caps

  • Amber glass autosampler vials or cryovials

Procedure:

  • Calculation: Accurately weigh out 3.59 mg of (R)-Quizalofop Methyl.

  • Dissolution: Quantitatively transfer the solid to a 1 mL amber volumetric flask. Add approximately 0.7 mL of acetonitrile.

  • Sonication: Cap the flask and sonicate for 5-10 minutes to ensure complete dissolution.[1][2]

  • Final Volume: Allow the solution to return to room temperature, then carefully add acetonitrile to the 1 mL mark. Invert the flask 10-15 times to ensure homogeneity.

  • Aliquoting & Storage: Immediately dispense the stock solution into small-volume amber glass vials. Purge with an inert gas (argon or nitrogen) if available, seal tightly, and store at -20°C.

Protocol 2: Performing a Basic Stability Study

This protocol provides a framework to validate the stability of your stock solution under your specific laboratory conditions.

Objective: To determine the stability of a 1 mg/mL (R)-Quizalofop Methyl stock solution in acetonitrile over 48 hours at room temperature with light exposure.

Procedure:

  • Prepare Stock: Prepare a 1 mg/mL stock solution of (R)-Quizalofop Methyl in acetonitrile as described in Protocol 1.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute a sample to an appropriate concentration for your HPLC system (e.g., 10 µg/mL) and inject it. This is your baseline. Record the peak area of the parent compound.

  • Stress Condition: Place the primary stock solution vial on a lab bench at ambient temperature, exposed to typical laboratory lighting.

  • Subsequent Analysis: At predetermined time points (e.g., T=4, 8, 24, 48 hours), take an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.

  • Data Analysis:

    • Compare the peak area of (R)-Quizalofop Methyl at each time point to the T=0 peak area.

    • Calculate the percentage of the remaining parent compound.

    • Monitor the chromatogram for the appearance and growth of new peaks, which indicate degradation products.[4]

Interpretation: A stable solution will show a minimal decrease (<2-3%) in the main peak area and no significant formation of new peaks over the tested period.

References

  • Nissan Chemical Corporation. (n.d.). ACTION | TARGA Quizalofop. Retrieved from [Link]

  • Ma, L., et al. (2018). Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil. Journal of Chemistry.
  • Zargar, M., et al. (2021). How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy?. Journal of Plant Protection Research.
  • CIPAC. (2019). QUIZALOFOP-P-ETHYL 641. Retrieved from [Link]

  • El-Sayed, I. E., & El-Demerdash, A. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation Quizalofop-p-ethyl & Degradates in Soil. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Quizalofop-P-ethyl (QPE). Section 3 Registration for New Use on QPE-Tolerant. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Shop Best Stabilizing Agent Products. Retrieved from [Link]

  • Mantzos, N., et al. (2017). Soil degradation of metazachlor and quizalofop-p-ethyl herbicides on TLC plates under natural solar light and dark conditions. Environmental Technology.
  • Mantzos, N., et al. (2017). Soil degradation of metazachlor and quizalofop-p-ethyl herbicides on TLC plates under natural solar light and dark conditions | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Quizalofop-ethyl. PubChem. Retrieved from [Link]

  • National Pesticide Information Center. (2021). Storage of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Store Pesticides Safely. Retrieved from [Link]

  • López-Ruiz, R., et al. (2019). Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers.
  • Google Patents. (2017). CN106432109A - Preparation method of quizalofop-P-ethyl.
  • Fishel, F. (2017). Pesticide Storage. MU Extension. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Storing Pesticides Safely. Retrieved from [Link]

  • Crop Protection Network. (2022). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Agricultural Pesticide Storage. Retrieved from [Link]

  • Coromandel International Limited. (n.d.). TECHNICAL DATA BULLETIN QUIZALOFOP ETHYL TECHNICAL. Retrieved from [Link]

  • Dhib, R., et al. (2020). Kinetic and mechanism investigation on the gamma irradiation induced degradation of quizalofop-p-ethyl. International Journal of Environmental Analytical Chemistry.
  • Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quizalofop-methyl. PubChem. Retrieved from [Link]

  • Hoerauf, J. A., & G-K, D. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry.
  • Solutions Pest & Lawn. (2022). Quick Solutions: What are Stabilizing Agents? YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Degradation pathway of 2,4-D and quizalofop-P-ethyl in soil. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Degradation and sorption of the herbicides 2,4-D and quizalofop-P-ethyl and their metabolites in soils from railway tracks. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (2014). Stability of Pesticide Stock Solutions. Retrieved from [Link]

  • Beltrán, J., et al. (2020).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method Quizalofop-p-ethyl & Degradates in Water. Retrieved from [Link]

  • Washington State University Extension. (2017). Effects of pH on Herbicide Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Quizalofop. Retrieved from [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • University of Georgia Extension. (n.d.). Effect of pH on Pesticide Stability and Efficacy. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

Adjusting pH for optimal (R)-Quizalofop Methyl activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (R)-Quizalofop Methyl. As a potent and selective aryloxyphenoxypropionate herbicide, its efficacy in research applications is paramount.[1][2] This document serves as a specialized resource for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, variable in experimental success: the pH of the application solution. The chemical stability of the (R)-Quizalofop Methyl ester is highly dependent on pH, and improper solution conditions can lead to rapid degradation and a significant loss of biological activity. This guide provides in-depth FAQs, troubleshooting protocols, and validated workflows to ensure the optimal performance of (R)-Quizalofop Methyl in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for (R)-Quizalofop Methyl?

(R)-Quizalofop Methyl is the active R-enantiomer of the quizalofop herbicide.[3] It functions as a selective, post-emergence herbicide that is highly effective against annual and perennial grass weeds.[4] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][4] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, the herbicide disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately, the death of the target grass plant.[4][5] Broadleaf plants are not affected because their ACCase enzyme has a different structure that is not susceptible to this class of herbicides.[2]

Q2: Why is the pH of the spray solution so critical for the activity of (R)-Quizalofop Methyl?

The primary reason is chemical stability. (R)-Quizalofop Methyl is an ester. Esters are susceptible to a chemical reaction called hydrolysis, where water breaks the ester bond. This process is significantly accelerated under alkaline (high pH) conditions, a process known as alkaline hydrolysis or saponification.[6][7] When (R)-Quizalofop Methyl is hydrolyzed in the spray tank before application, it degrades into its corresponding carboxylate (quizalofop acid) and methanol.[8] While the quizalofop acid is the ultimate active molecule within the plant, the ester form is crucial for absorption through the waxy cuticle of the weed's leaves.[5] If hydrolysis occurs prematurely in the tank, the resulting charged carboxylate has very poor foliar uptake, drastically reducing the herbicide's efficacy.

Q3: What is the optimal pH range for an (R)-Quizalofop Methyl solution?

The optimal pH range for maintaining the stability of (R)-Quizalofop Methyl and other aryloxyphenoxypropionate herbicides is weakly acidic to neutral. A target pH of 5.5 to 6.5 is strongly recommended. Within this range, the rate of hydrolysis is minimized, ensuring the active ingredient remains in its effective ester form from the time of mixing until it is applied and absorbed by the target plant. Some sources suggest that a pH up to 7.0 is acceptable, but stability decreases as the pH becomes more alkaline.[9]

Q4: What are the specific consequences of using a solution with a high pH (>7.5)?

Using a spray solution with a pH above 7.5 will initiate rapid alkaline hydrolysis of the (R)-Quizalofop Methyl ester.[7][10] The half-life of the compound can be reduced from days in an acidic solution to mere hours or even minutes in a highly alkaline one.[7] This leads directly to:

  • Reduced Efficacy: A significant portion of the active ingredient is degraded before it can be absorbed by the weed, resulting in poor weed control.

  • Inconsistent Results: The degree of degradation can vary depending on the exact pH and the time between mixing and application, leading to high variability in experimental outcomes.

  • Wasted Compound: The effective concentration of the herbicide is lowered, representing a loss of valuable research material.

Q5: Are there any risks associated with a very low pH (<5.0)?

While much more stable than in alkaline conditions, extremely acidic conditions can also contribute to a slower form of acid-catalyzed hydrolysis. Furthermore, highly acidic solutions may have unintended consequences, such as altering the performance of other tank-mixed components or potentially causing damage to sensitive application equipment over time. Therefore, buffering the solution to the weakly acidic range of 5.5-6.5 is the most reliable strategy.

Q6: How do adjuvants like surfactants and crop oils affect pH and herbicide activity?

Adjuvants such as non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) are critical for maximizing the efficacy of (R)-Quizalofop Methyl.[11][12][13] Their primary role is to improve spray coverage and enhance the penetration of the herbicide through the leaf cuticle.[14] However, it is crucial to understand that:

  • Adjuvants are not typically pH buffers. Most adjuvants will not significantly alter the pH of the water source. The pH of the source water must be addressed independently.

  • Always follow label recommendations. Some quizalofop formulations are co-packaged with specific adjuvants, and using an incompatible type can sometimes reduce performance.[15][16] For example, when tank-mixing with certain broadleaf herbicides, a surfactant-only system may be recommended over a crop oil to prevent antagonism.[17]

Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
Reduced or No Herbicidal Activity Alkaline Hydrolysis: The pH of the carrier water was too high (>7.0), causing rapid degradation of the (R)-Quizalofop Methyl ester before or during application.1. Test your water source: Use a calibrated pH meter to determine the pH of your water before mixing. 2. Adjust pH: Use a commercial pH adjuster (acidifier) or buffer to lower the water pH to the optimal range of 5.5-6.5 before adding the herbicide. See Protocol 2 for a detailed procedure.
Improper Adjuvant Use: The wrong type or rate of adjuvant was used, leading to poor foliar absorption.1. Review the product's technical data sheet for recommended adjuvants (e.g., MSO, COC, or NIS).[12][13] 2. Ensure the adjuvant is added at the correct concentration (e.g., 0.25% v/v for NIS or 1% v/v for COC).[11][15]
White Precipitate or Clumping in Tank Hard Water Interactions: High levels of cations (Ca²⁺, Mg²⁺) in hard water are reacting with the herbicide formulation or other tank-mix partners.1. Use a water conditioning agent or ammonium sulfate (AMS) as recommended by the product label before adding other components. 2. If possible, use deionized or distilled water as the carrier for small-scale, critical experiments.
Incorrect Mixing Order: Components were added in an order that caused chemical incompatibility.1. Follow the standard W-A-L-E-S mixing order: W ettable powders, A gitate, L iquid flowables, E mulsifiable concentrates (like Quizalofop), S urfactants/Solutions.[18] 2. Ensure pH adjusters and water conditioners are added and mixed first.
Inconsistent Results Across Replicates Variable Time Delay: The time between mixing the solution and application varies significantly, allowing for different degrees of degradation if the pH is suboptimal.1. Standardize the time from mixing to application for all treatments. 2. Crucially, ensure the solution pH is buffered to the 5.5-6.5 range. A properly buffered solution is stable for several hours, minimizing time-dependent variability.[16]

Data Summary & Visualizations

Impact of pH on Ester Herbicide Stability

The following table summarizes the general relationship between pH and the stability of aryloxyphenoxypropionate esters like (R)-Quizalofop Methyl. The half-life values are illustrative and demonstrate the critical impact of alkaline conditions.

pH RangeConditionRelative Rate of HydrolysisEstimated Half-Life in SolutionExperimental Implication
4.0 - 5.5 AcidicVery SlowDays to WeeksHigh stability, but may be unnecessarily acidic.
5.5 - 6.5 Optimal Minimal Days Ideal for preserving compound integrity during experiments.
6.6 - 7.5 Neutral to Slightly AlkalineModerateHours to a DayRisk of significant degradation, especially if solution stands for several hours.
> 7.5 AlkalineVery Rapid Minutes to Hours Severe loss of active ingredient; results will be compromised. [7]
Visualizing Chemical Stability and Workflow

The following diagrams illustrate the chemical breakdown pathway and the logical workflow for preparing a stable solution.

Workflow start 1. Obtain Carrier Water (e.g., DI water, tap water) measure_ph 2. Calibrate and Use pH Meter to Measure Initial pH start->measure_ph check_ph 3. Is pH within Optimal Range (5.5 - 6.5)? measure_ph->check_ph adjust_ph 4. Add pH Adjuster/Buffer (e.g., dilute HCl or commercial buffer) Dropwise with Stirring check_ph->adjust_ph No add_herbicide 5. Add (R)-Quizalofop Methyl & Required Adjuvants check_ph->add_herbicide Yes adjust_ph->measure_ph Re-measure pH apply 6. Proceed with Application add_herbicide->apply

Caption: Decision workflow for preparing a pH-optimized solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

For many research applications, preparing a concentrated stock solution in an appropriate organic solvent is the first step. This protocol ensures the long-term stability of the neat compound.

  • Select Solvent: Choose a high-purity, anhydrous organic solvent in which (R)-Quizalofop Methyl is readily soluble (e.g., Acetone, Acetonitrile, or DMSO).

  • Weighing: Accurately weigh the desired amount of (R)-Quizalofop Methyl using an analytical balance in a fume hood.

  • Dissolution: Add the weighed compound to a volumetric flask. Add approximately half the final volume of the selected solvent and gently swirl to dissolve the compound completely.

  • Final Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at -20°C, protected from light and moisture. Under these conditions, the compound is stable for extended periods.

Protocol 2: Preparation and pH Adjustment of the Final Aqueous Spray Solution

This protocol details the critical steps for preparing a stable, ready-to-use aqueous solution for your experiments.

Materials:

  • Calibrated pH meter with a three-point calibration (pH 4.0, 7.0, 10.0)

  • Carrier water (deionized, distilled, or source water)

  • pH adjusting solution (e.g., 0.1 M HCl or a commercial acidifier)

  • (R)-Quizalofop Methyl stock solution (from Protocol 1) or commercial formulation

  • Recommended adjuvant (NIS, MSO, etc.)

  • Stir plate and magnetic stir bar

Procedure:

  • Calibrate pH Meter: Before starting, perform a three-point calibration of your pH meter according to the manufacturer's instructions.

  • Measure Initial pH: Place the desired final volume of carrier water into a beaker with a magnetic stir bar. Submerge the pH probe and record the initial pH of the water.

  • Adjust pH (if necessary):

    • If the initial pH is above 6.5, begin adding the pH adjusting solution (e.g., 0.1 M HCl) drop by drop while the water is stirring.

    • Pause after every few drops to allow the reading to stabilize.

    • Continue this process until the pH is stable within the target range of 5.5 to 6.5 .

  • Add Components: Once the pH is stabilized in the optimal range, add the experimental components in the correct order while stirring: a. Water conditioning agents (if needed). b. The required volume of (R)-Quizalofop Methyl stock solution or commercial formulation. c. The recommended adjuvant.

  • Final Verification: Briefly check the pH of the final solution one last time to ensure it has remained in the target range.

  • Application: Use the prepared solution without undue delay. While properly buffered solutions are stable, it is best practice to apply them within a few hours of preparation.

By adhering to these guidelines and protocols, you can eliminate pH as a source of experimental error and ensure the maximum biological activity of (R)-Quizalofop Methyl in your research.

References

  • US EPA, Pesticide Product Label, QUIZALOFOP EC, 06/27/2018.
  • QUIZALOFOP-P-ETHYL | 4Farmers.
  • Adjuvant Combinations with Quizalofop for Wild Oat (Avena fatua) Control in Peppermint (Mentha piperita) | Weed Technology - Cambridge University Press.
  • Quizalofop 200 EC - Apparent Ag.
  • Adjuvants: What they do and how they do it - Sask
  • Do adjuvants reduce the antagonism of quizalofop-p-ethyl when mixed with bispyribac-Na? | Weed Technology - Cambridge University Press & Assessment.
  • An enantioselective high-performance liquid chromatography-mass spectrometry method to study the fate of quizalofop-P-ethyl in soil and selected agricultural products - I.R.I.S.
  • Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers - ResearchG
  • Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers - PubMed.
  • Quizalofop | Viking Crop Production Partners.
  • Quizalofop - HerbiGuide.
  • Studies on pH Dependant Aqueous Transformation of Herbicidal Mixture of Fomesafen and Quizalofop ethyl - ResearchG
  • EURL-SRM - Analytical Observ
  • The Relationship Between Water pH and Herbicide Efficacy - Alligare Blog.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • (R)-Quizalofop Methyl | CAS 76578-71-7 | SCBT.
  • Technical Support Center: Stability and Storage of Aryloxyphenoxypropion
  • Quizalofop - Wikipedia.
  • (PDF)
  • Quizalofop-p-ethyl Herbicide - POMAIS Agriculture.
  • CN102027929A - Herbicidal composition containing haloxyfop-R-methyl and quizalofop-p-ethyl and application thereof - Google P
  • Toxic Mechanisms of Aryloxyphenoxypropion

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Technical Support Center: Optimizing Nitrogen Regimes with (R)-Quizalofop Methyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Management of ACCase Inhibitors and Nitrogen Fertilization

Audience: Senior Agronomists, Weed Scientists, and Drug Development Researchers.

Part 1: Executive Technical Summary

The Core Challenge: Optimizing (R)-Quizalofop Methyl (Quizalofop-P-ethyl) efficacy involves a delicate physiological balance.[1] Nitrogen (N) drives the vegetative growth required for the systemic translocation of the herbicide. However, improper N-timing or tank-mixing can induce antagonism (reduced weed control) or transient phytotoxicity (crop "flash").[1]

The Solution Architecture: This guide moves beyond basic label instructions to the physiological mechanics of Group 1 (ACCase inhibitor) herbicides. We utilize a "Push-Pull" strategy:

  • Push (Weed Susceptibility): Use N-status to ensure weeds are actively synthesizing lipids, maximizing the impact of ACCase inhibition.[1]

  • Pull (Crop Safety): Use N-metabolism to upregulate Cytochrome P450 monooxygenases in non-target crops, enhancing detoxification rates.[1]

Part 2: Physiological Mechanisms & Interaction[1][2]

The Nitrogen-Herbicide Axis

(R)-Quizalofop Methyl is a systemic herbicide.[1] It must be absorbed by foliage and translocated to the meristematic tissue (growing points) to inhibit Acetyl-CoA Carboxylase (ACCase) .[1][2][3]

  • Synergy (The Goal): Active N-metabolism increases phloem mobility.[1] The herbicide "surfs" the sugar/amino acid gradient to the roots and shoot tips.

  • Antagonism (The Risk):

    • Chemical:[1][3][4][5][6][7] High salt concentrations (e.g., UAN/AMS) in the tank can alter the pH or droplet drying time, potentially crystallizing the herbicide before absorption.

    • Biological:[7] Rapid N-induced growth in weeds can sometimes outpace the herbicide's translocation speed if the dose is sublethal ("Growth Dilution").[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of Nitrogen in Crops vs. Weeds under Quizalofop pressure.

G cluster_Weed Target Grass Weed (Susceptible) cluster_Crop Dicot Crop (Tolerant) N_Input Nitrogen Input (Soil or Adjuvant) Weed_Growth Rapid Meristematic Growth N_Input->Weed_Growth Stimulates Crop_Metab Enhanced Metabolism N_Input->Crop_Metab Fuels Lipid_Req High Lipid Demand Weed_Growth->Lipid_Req Q_Transloc (R)-Quizalofop Translocation Weed_Growth->Q_Transloc Increases Phloem Flow ACCase_Block ACCase Inhibition (Lipid Synthesis Halted) Lipid_Req->ACCase_Block Critical Failure Point Q_Transloc->ACCase_Block Necrosis Meristem Necrosis (Death) ACCase_Block->Necrosis P450 Cytochrome P450 Upregulation Crop_Metab->P450 Detox Rapid Detoxification (Acid -> Polar Metabolites) P450->Detox Hydroxylation Recovery Crop Safety (No Yield Loss) Detox->Recovery

Caption: Nitrogen stimulates growth in both species, but leads to lipid starvation in weeds while fueling detoxification enzymes (P450s) in tolerant crops.[1]

Part 3: Troubleshooting & Optimization Protocols

Module A: Tank Mixing Nitrogen (Adjuvants)

Issue: Users often ask if they can add Urea Ammonium Nitrate (UAN) or Ammonium Sulfate (AMS) to the tank to boost efficacy.

Scientific Verdict:

  • Yes, but with caution. Nitrogen sources (AMS/UAN) can overcome "hard water" antagonism and increase cuticle penetration.

  • The Risk: Tank mixing Quizalofop with other herbicides (e.g., Auxins like 2,4-D or ALS inhibitors) + Nitrogen often causes antagonism . The broadleaf herbicide prevents the grass from translocating the Quizalofop.

Optimization Table: Tank Mix Adjuvants

ComponentRecommendationMechanism of ActionWarning
Surfactant COC or MSO (1% v/v)Dissolves waxy cuticle; critical for lipophilic Quizalofop.[1]MSO is more aggressive; watch for crop burn in hot weather.[1]
Nitrogen AMS (2.5-4 lbs/100 gal) or UAN (2-4 qts/100 gal)Conditions hard water; Ammonium ions facilitate uptake.[1]Do NOT use as the sole carrier (burn risk).[1]
pH Maintain pH 5.0 - 7.0 Prevents alkaline hydrolysis of the ester molecule.[1]Avoid high pH buffers.[1]
Module B: Timing Soil Nitrogen vs. Spraying

Issue: "Should I fertilize before or after spraying?"

Protocol:

  • The "Active Growth" Rule: Apply Quizalofop when weeds are actively growing.[1]

  • The "Stress" Exception: If weeds are drought-stressed or N-starved, they have thickened cuticles and slow phloem transport.[1]

    • Action: Apply a small amount of N (or wait for rain) 2-3 days before spraying to "wake up" the weed.[1]

  • The "Rescue" N: If the crop shows "yellow flash" (transient chlorosis) after application, a top-dress N application 5-7 days post-spray aids recovery by boosting P450 activity.[1]

Module C: Troubleshooting Logic Tree

Scenario: User reports "Poor Grass Control" despite using (R)-Quizalofop.

LogicTree Start Issue: Poor Grass Control Check_Stage Weed Stage > 6 inches? Start->Check_Stage Check_Stress Drought/Nutrient Stress? Check_Stage->Check_Stress No Result_Rate Biomass Issue: Increase Rate 50% Check_Stage->Result_Rate Yes Check_Tank Tank Mixed with Broadleaf Herbicide? Check_Stress->Check_Tank No Result_Wait Metabolic Stasis: Wait for Rain/N Check_Stress->Result_Wait Yes Check_Adj Adjuvant Used? Check_Tank->Check_Adj No Result_Split Antagonism: Split Applications by 3-5 Days Check_Tank->Result_Split Yes Result_Resist Suspect Resistance (ACCase Mutation) Check_Adj->Result_Resist Yes (Correct Adjuvant) Result_Add Penetration Failure: Add COC/MSO + AMS Check_Adj->Result_Add No/Wrong Adjuvant

Caption: Diagnostic workflow for identifying the root cause of efficacy failure, distinguishing between antagonism, environmental stress, and resistance.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use liquid nitrogen (28% or 32% UAN) as my total spray carrier to save a pass?

  • Answer: No. Using 100% fertilizer as a carrier with ACCase inhibitors frequently results in severe foliar burn (necrosis) on the crop.[1] This tissue damage prevents the herbicide from being absorbed and translocated.

  • Correct Practice: Use water as the carrier and add UAN at 2-4 quarts per 100 gallons as an additive, not a carrier.

Q2: I have resistant Barnyardgrass. Will adding more Nitrogen help kill it?

  • Answer: Likely No. If the resistance is "Target Site" (mutation in the ACCase enzyme), no amount of uptake enhancement will work. If the resistance is "Metabolic" (weed detoxifies the drug), adding Nitrogen might actually help the weed survive by boosting its own P450 enzymes, similar to the crop mechanism.

  • Recommendation: Switch Modes of Action (e.g., to Group 15 or Group 9) rather than increasing N.

Q3: How long after N-fertilization should I wait to spray Quizalofop?

  • Answer: If the weeds were stressed/stunted, wait 3-4 days after fertilization (or rainfall).[1] You need the weeds to resume active leaf expansion (new light-green growth) to ensure the herbicide moves to the roots. Spraying dormant/stressed weeds is the #1 cause of failure.

Part 5: References

  • Heben Pesticide. (2023).[1][8][9] Quizalofop-p-ethyl: Mechanism of Action and Lipid Synthesis Inhibition.[1][2] Retrieved from 3[1]

  • Coromandel International. (n.d.).[1] Technical Data Bulletin: Quizalofop-P-ethyl Selectivity and Translocation.[1] Retrieved from 10[1]

  • Nissan Chemical Corporation. (n.d.).[1] Targa (Quizalofop-P-ethyl): Hydrolysis and Systemic Action.[1][2] Retrieved from 2[1]

  • Fish, J. C., et al. (2015).[11] Strategies to Overcome Antagonism of Quizalofop-p-ethyl when Applied in Mixture with Other Herbicides. LSU Scholarly Repository.[1] Retrieved from 11[1]

  • Langaro, A. C., et al. (2020). Interaction between nitrogen, soil water condition and herbicides in Urochloa plantaginea control.[4] SciELO.[1] Retrieved from 7[1]

Sources

Validation & Comparative

Comparative Technical Guide: (R)-Quizalofop Methyl vs. Haloxyfop-R-methyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (R)-Quizalofop-methyl (often formulated as the ethyl ester, Quizalofop-P-ethyl) and Haloxyfop-R-methyl . Both are aryloxyphenoxypropionate ("Fop") herbicides targeting Acetyl-CoA Carboxylase (ACCase) in graminaceous species.[1][2][3][4]

The Verdict: While both exhibit high efficacy against annual grasses, Haloxyfop-R-methyl generally demonstrates superior translocation in perennial systems (e.g., Sorghum halepense rhizomes) and faster rainfastness. However, (R)-Quizalofop offers a more favorable environmental dissipation profile and is frequently preferred in rotation to manage metabolic resistance pressures, despite high cross-resistance risks at the target site.

Mechanistic Profile & Stereochemistry

Both compounds are pro-herbicides . They are applied as lipophilic esters to facilitate cuticle penetration. Once inside the plant tissue, cytosolic carboxylesterases hydrolyze them into their respective biologically active acid forms.

  • Stereochemistry: The (R)-isomer (or P-isomer) is the herbicidally active enantiomer. The (S)-isomer is largely inactive.[5] Modern formulations enrich the (R)-isomer to reduce environmental load.

  • Target Site: The carboxyltransferase (CT) domain of the homomeric plastidic ACCase enzyme. Inhibition blocks the conversion of Acetyl-CoA to Malonyl-CoA, halting fatty acid biosynthesis essential for cell membrane production.

Diagram 1: Activation & Mode of Action Pathway

MOA_Pathway App Foliar Application (Ester Form) Cuticle Cuticle Penetration (Lipophilic) App->Cuticle Hydrolysis De-esterification (Carboxylesterases) Cuticle->Hydrolysis Rapid Acid Active Acid Form (R-Isomer) Hydrolysis->Acid Translocation Phloem Translocation to Meristems Acid->Translocation Target Plastid Entry & ACCase Inhibition Translocation->Target Death Meristem Necrosis (Membrane Collapse) Target->Death 7-14 Days

Caption: The metabolic activation pathway from ester application to ACCase inhibition in meristematic tissues.

Physicochemical & Efficacy Comparison[1][5][6][7]

The following data aggregates field performance and physiochemical properties. Note that "Quizalofop-P" refers to the resolved isomer.

Table 1: Comparative Technical Specifications
Feature(R)-Quizalofop-ethylHaloxyfop-R-methylImplications
Systemicity Moderate to HighVery High Haloxyfop is superior for rhizomatous perennials (e.g., Johnsongrass, Bermudagrass).
Rainfastness 1–3 Hours1 Hour Haloxyfop is preferred in volatile weather conditions.
Soil Activity Negligible (Rapid degradation)Low to ModerateHaloxyfop may offer short-term residual suppression but carries higher carryover risk for sensitive follow-crops (e.g., corn).
Lipophilicity (LogP) ~4.6 (Ester)~4.0 (Ester)Both penetrate cuticles well; Haloxyfop acid is slightly more mobile in phloem.
Key Weed Spectrum Setaria, Echinochloa, Vol. CornDigitaria, Panicum, ElymusHaloxyfop often outperforms on "hard-to-kill" perennials.
Toxicity (Acute) Low (Caution)Moderate (Warning)Haloxyfop shows higher potential for eye irritation and specific cyto-genotoxicity markers in Allium assays.

Resistance Management & Cross-Resistance

Resistance to Group 1 herbicides is a critical failure point in modern agriculture.

  • Target Site Resistance (TSR): Mutations at the ACCase gene (e.g., Ile-1781-Leu) generally confer cross-resistance to both Quizalofop and Haloxyfop. If a weed is resistant to one Fop via this mechanism, it is likely resistant to the other.

  • Metabolic Resistance (NTSR): Mediated by CYP450 overexpression.[6] While cross-resistance is common, specific P450 isozymes may metabolize one molecule faster than the other.[6]

Diagram 2: Resistance Cross-Talk Logic

Resistance_Logic Mutation ACCase Mutation (Ile-1781-Leu) Fops FOPs Class (Quizalofop / Haloxyfop) Mutation->Fops Blocks Binding Dims DIMs Class (Clethodim) Mutation->Dims Partial Binding Outcome1 High Resistance (Failure) Fops->Outcome1 Outcome2 Variable Control (Possible Success) Dims->Outcome2

Caption: The Ile-1781-Leu mutation typically renders both Quizalofop and Haloxyfop ineffective, necessitating a switch to DIMs or different MOAs.

Experimental Protocol: Comparative Potency Assay

To validate efficacy differences in your specific weed biotypes, follow this standardized Whole-Plant Dose-Response Protocol .

Objective

Determine the GR50 (Growth Reduction 50%) and Resistance Factor (RF) for a suspected resistant biotype against both herbicides.

Workflow Steps
  • Plant Material:

    • Sow seeds of Susceptible (S) and Resistant (R) biotypes in 10-cm pots containing sandy loam soil.

    • Thin to 4 uniform plants per pot at the 2-leaf stage.

  • Treatment Application:

    • Timing: Apply when plants reach the 3-4 leaf stage (most critical for Fop activity).

    • Dose Range:

      • Control (0 g ai/ha)

      • 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x of labeled rate.

      • Note: Use Methylated Seed Oil (MSO) adjuvant at 1% v/v for both to ensure fair penetration comparison.

    • Equipment: Laboratory track sprayer calibrated to deliver 200 L/ha at 200 kPa.

  • Incubation:

    • Place pots in a greenhouse (25/20°C day/night).

    • Crucial: Do not water overhead for 24 hours to assess intrinsic rainfastness/uptake speed.

  • Data Collection (21 Days After Treatment):

    • Visual: 0 (no injury) to 100 (death).

    • Biomass: Cut shoots at soil level, dry at 65°C for 72 hours, and weigh.

  • Statistical Analysis:

    • Fit data to a log-logistic regression model:

      
      
      
    • Calculate RF =

      
      .
      

References

  • BenchChem. (2025).[1] A Comparative Analysis of Haloxyfop-P-methyl and Quizalofop-P-ethyl for Effective Grass Weed Management.[1][7] Retrieved from

  • Health Canada (PMRA). (2022). Quizalofop-p-ethyl and Its Associated End-use Products: Consultation Document.[4] Retrieved from

  • Weed Science Society of America. (2017). Cross-resistance Patterns to Acetyl-CoA Carboxylase Inhibitors Associated with Different Mutations in Japanese Foxtail. Retrieved from

  • US EPA. (2014). Quizalofop-p-ethyl Interim Registration Review Decision.[8] Retrieved from

  • National Institutes of Health (NIH). (2025). Efficacy of Haloxyfop-R-Methyl on Allium cepa: Cyto-Genotoxic Studies. Retrieved from

Sources

Comparative Pharmacodynamics and Efficacy of (R)-Quizalofop Esters vs. Legacy Aryloxyphenoxypropionates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Content Type: Technical Comparison Guide Subject: (R)-Quizalofop-methyl/ethyl (Quizalofop-P) vs. Haloxyfop-P, Fenoxaprop-P, and Fluazifop-P.

In the development of Acetyl-CoA Carboxylase (ACCase) inhibitors, the shift from racemic mixtures to resolved (R)-isomers represents a critical "chiral switch." This guide analyzes the efficacy of (R)-Quizalofop (commercially predominant as the ethyl or tefuryl ester, referred to here as Quizalofop-P ) against other Group 1 (HRAC A) aryloxyphenoxypropionates (FOPs).

While legacy racemic formulations impose a metabolic burden on the plant via the inactive (S)-isomer, (R)-Quizalofop offers a "eutomer" advantage: roughly 2x stoichiometric potency and faster translocation kinetics. This guide provides the experimental framework to validate these claims.

Mechanism of Action: The ACCase Blockade

To understand efficacy differences, we must visualize the molecular target. All FOPs target the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in Gramineae (grasses).

The Lipid Biosynthesis Pathway

The following diagram illustrates the precise inhibition point. FOPs act as non-competitive inhibitors for ATP but compete with the acceptor substrate at the CT domain.

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Homomeric Plastidic) AcetylCoA->ACCase Substrate ATP ATP + HCO3- ATP->ACCase Cofactor MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation (Rate Limiting Step) FattyAcids Long Chain Fatty Acids (Cell Membrane Integrity) MalonylCoA->FattyAcids FAS Complex Membrane Cell Membrane Formation FattyAcids->Membrane Quizalofop (R)-Quizalofop (Inhibitor) Quizalofop->ACCase Blocks CT Domain (Irreversible)

Figure 1: Mechanism of Action. (R)-Quizalofop binds to the CT domain of ACCase, halting the conversion of Acetyl-CoA to Malonyl-CoA, leading to membrane collapse.

Comparative Efficacy Analysis

The "Chiral Switch" Advantage

The (R)-isomer is the biologically active form. The (S)-isomer is not merely inert; it competes for uptake and requires metabolic detoxification.

FeatureRacemic Quizalofop(R)-Quizalofop (Quizalofop-P)Impact on Efficacy
Active Isomer Content 50%>95%Double Potency : Lower application rates required (e.g., 50g ai/ha vs 100g ai/ha).
Metabolic Burden High ((S)-isomer degradation)LowFaster onset of necrosis (3-5 days vs 7-10 days).
Environmental Load HighLowReduced soil residue half-life burden.
Inter-Class Comparison (FOPs)

Comparing (R)-Quizalofop against key competitors: Haloxyfop-P , Fenoxaprop-P , and Fluazifop-P .

Data Synthesis: Relative Potency (GR50 Values) Note: Lower GR50 = Higher Potency. Values are representative means for susceptible Setaria viridis (Green Foxtail).

HerbicideGR50 (g ai/ha)Translocation SpeedKey StrengthWeakness
(R)-Quizalofop 4.2 - 6.5 High (Xylem/Phloem)Rhizome Control : Superior systemic movement to kill root buds (e.g., Sorghum halepense).Weak on some broadleaf-grass volunteers compared to Haloxyfop.
Haloxyfop-P 3.8 - 5.5Very HighPerennial Potency : Often the "gold standard" for difficult perennials.Higher persistence; often stricter rotational crop restrictions.
Fenoxaprop-P 12.0 - 18.0ModerateCrop Safety : Can be used in Wheat/Rice with safeners (mefenpyr-diethyl).Lower intrinsic potency on robust rhizomes.
Fluazifop-P 15.0 - 25.0ModerateSelectivity : High safety margin in broadleaf crops.Slower kill speed; higher rates often needed.

Expert Insight: While Haloxyfop-P marginally outperforms Quizalofop-P in raw intrinsic potency (lower GR50) on some species, Quizalofop-P offers a superior balance of environmental safety and rhizome translocation , making it the preferred choice for "clean-up" in high-value broadleaf crops like soybean and cotton.

Experimental Protocols (Self-Validating Systems)

To objectively verify the efficacy of (R)-Quizalofop, researchers should employ the following workflows. These protocols are designed to be self-validating by including specific negative and positive controls.

Workflow: Whole-Plant Dose-Response (GR50 Determination)

This protocol quantifies the biological effect on target weeds.

GR50_Protocol Start Seed Germination (Target: Setaria/Sorghum) Growth Growth to 3-4 Leaf Stage (Standardize Biomass) Start->Growth Treatment Spray Application (Log-Scale Doses: 0, 0.5x, 1x, 2x, 4x, 8x) Growth->Treatment Incubation Incubation (14-21 Days, Greenhouse) Treatment->Incubation Harvest Harvest Biomass (Fresh/Dry Weight) Incubation->Harvest Control Validation Check: Untreated Control Survival >95%? Incubation->Control Analysis Non-Linear Regression (Log-Logistic Model) Harvest->Analysis

Figure 2: GR50 Determination Workflow. A standardized protocol for assessing herbicide potency.

Protocol Details:

  • Plant Material: Use susceptible Setaria viridis and a known resistant biotype (e.g., Ile-1781-Leu mutant) as a negative control.

  • Application: Calibrate sprayer to deliver 200 L/ha at 200 kPa.

  • Data Analysis: Fit data to a four-parameter log-logistic equation:

    
    
    Where 
    
    
    
    is the upper limit (untreated),
    
    
    is the lower limit, and
    
    
    is the slope.
Workflow: In Vitro ACCase Enzyme Inhibition Assay

To confirm the mechanism is target-site based and not metabolic.

  • Extraction: Isolate chloroplasts from fresh leaf tissue using differential centrifugation.

  • Purification: Partial purification of ACCase using ammonium sulfate precipitation.

  • Assay Reaction:

    • Substrates: Acetyl-CoA, ATP,

      
       (Radiolabeled bicarbonate).
      
    • Inhibitor: (R)-Quizalofop acid (active form, not the ester). Note: Esters are inactive in vitro; they must be hydrolyzed.

  • Measurement: Acid-stable

    
     incorporation into malonyl-CoA is measured via Liquid Scintillation Counting (LSC).
    
  • Validation: The

    
     value for the resistant biotype should be >10-fold higher than the susceptible strain.
    

Resistance Management & Future Outlook

The efficacy of (R)-Quizalofop is threatened by target-site mutations. It is vital to understand the cross-resistance patterns.

  • DIMs vs. FOPs: The Ile-1781-Leu mutation generally confers resistance to both FOPs (Quizalofop) and DIMs (Clethodim).

  • Specific Mutations: The Asp-2078-Gly mutation confers high-level resistance to all ACCase inhibitors.

  • Metabolic Resistance: Enhanced metabolism (P450s) is less common in FOPs than in ALS inhibitors but is rising in Lolium species.

Strategic Recommendation: Do not rotate Quizalofop-P solely with Haloxyfop-P, as they share the same binding site. Rotate with Clethodim (a DIM, which sometimes remains effective against specific FOP-resistant mutations like Trp-2027-Cys) or different MOAs entirely (Glyphosate, Glufosinate).

References

  • Herbicide Resistance Action Committee (HRAC). (2024). Global Classification of Herbicide Modes of Action. Retrieved from [Link]

  • Kukorelli, G., Reisinger, P., & Torma, M. (2013). Experiments with the (R)-isomer of quizalofop-P-ethyl. Journal of Plant Protection Research. Retrieved from [Link]

  • Takano, H. K., et al. (2021).[1] ACCase-inhibiting herbicides: Mechanism of action, resistance and management. Weed Science. Retrieved from [Link]

  • University of Hertfordshire. (2024). Quizalofop-P-ethyl - Pesticide Properties DataBase (PPDB). Retrieved from [Link]

  • Délye, C. (2005). Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of (R)-Quizalofop Methyl Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, particularly within the realms of environmental monitoring and agricultural science, the accurate quantification of pesticide residues is paramount. (R)-Quizalofop Methyl, the active enantiomer of Quizalofop-methyl, is a widely used herbicide, and ensuring the reliability of its measurement across different laboratories is a critical endeavor. This guide provides an in-depth comparison of prevalent analytical methodologies for (R)-Quizalofop Methyl quantification and outlines a robust framework for inter-laboratory validation, ensuring data comparability and regulatory compliance.

The Imperative for Rigorous Method Validation

The establishment of a validated analytical method is the cornerstone of reliable data generation. For a method to be considered fit for purpose, it must undergo a rigorous validation process to demonstrate its performance characteristics. When a method is intended for widespread use across multiple laboratories, an inter-laboratory validation, often referred to as a collaborative study, is essential. This process not only confirms the single-laboratory validation data but also assesses the method's reproducibility when performed by different analysts, on different instruments, and in different environments.

This guide will delve into three commonly employed analytical techniques for (R)-Quizalofop Methyl quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). We will explore the intricacies of each method, from the fundamental principles to detailed experimental protocols, and provide a comparative analysis of their performance based on key validation parameters.

Comparative Analysis of Quantification Methodologies

The choice of an analytical technique for (R)-Quizalofop Methyl quantification is often dictated by a balance of factors including sensitivity requirements, matrix complexity, available instrumentation, and cost-effectiveness.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely accessible in most analytical laboratories.[1][2] Its principle lies in the separation of the analyte from the sample matrix on a chromatographic column, followed by detection based on its ultraviolet absorbance.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is typically employed as it provides excellent separation for moderately polar compounds like (R)-Quizalofop Methyl.[2]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, offering good resolution and peak shape.[2][3] The gradient elution allows for the efficient separation of the analyte from matrix interferences.

  • UV Detection Wavelength: The selection of the detection wavelength (e.g., 260 nm) is based on the UV absorbance maximum of (R)-Quizalofop Methyl, ensuring optimal sensitivity.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for trace-level quantification in complex matrices such as soil and food.[4][5][6][7] This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

Causality of Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for (R)-Quizalofop Methyl as it readily forms protonated molecules.

  • Multiple Reaction Monitoring (MRM): MRM is the key to the high selectivity of LC-MS/MS. Specific precursor-to-product ion transitions are monitored for the analyte, significantly reducing background noise and matrix interference. For quizalofop-p-ethyl, a common transition is m/z 373.0 → 299.0 for quantification and m/z 375.0 → 300.9 for confirmation.[4]

  • Sample Preparation: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or matrix solid-phase dispersion are often employed to extract and clean up the sample before LC-MS/MS analysis, minimizing matrix effects.[6][7]

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the quantification of pesticide residues. For some analytes, derivatization may be necessary to improve volatility and thermal stability. A method has been developed where quizalofop-ethyl and its metabolites are converted to 6-chloro-2-methoxyquinoxaline (CMQ) for analysis.[8]

Causality of Experimental Choices:

  • Derivatization: The conversion to CMQ allows for the quantification of the total quizalofop residue and improves its chromatographic behavior in a GC system.[8]

  • Electron Ionization (EI): EI is a standard ionization technique in GC-MS that produces characteristic fragmentation patterns, aiding in compound identification.

  • MRM Transitions: Similar to LC-MS/MS, specific MRM transitions for the derivatized analyte are monitored to ensure high selectivity and sensitivity.

Inter-Laboratory Validation Protocol: A Framework for Trust

An inter-laboratory validation study is a critical step in standardizing an analytical method. The protocol should be meticulously designed and adhere to internationally recognized guidelines such as those from AOAC International and SANTE.[9][10][11][12][13]

Key Validation Parameters

The following parameters must be assessed during the inter-laboratory validation:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4]

  • Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration. A regression coefficient (R²) of >0.99 is generally considered acceptable.[1][3]

  • Accuracy (Trueness and Precision):

    • Trueness (as Recovery): The closeness of the mean of a set of measurements to the true value. For pesticide residue analysis, mean recoveries are typically expected to be within 70-120%.[14][15]

    • Precision (as Repeatability and Reproducibility):

      • Repeatability (RSDr): The precision under the same operating conditions over a short interval of time. An RSDr of ≤20% is generally acceptable.[14][15]

      • Reproducibility (RSDR): The precision between laboratories. This is a critical parameter in an inter-laboratory study.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Inter-Laboratory Study Design

A typical inter-laboratory study design involves the following steps:

  • Recruitment of Laboratories: A sufficient number of competent laboratories (typically 8-12) should be recruited to participate in the study.[9][16]

  • Preparation and Distribution of Test Materials: Homogeneous and stable test materials, including blanks and samples spiked with known concentrations of (R)-Quizalofop Methyl, are prepared and distributed to the participating laboratories.

  • Method Protocol Dissemination: A detailed and unambiguous analytical method protocol is provided to all participating laboratories.

  • Data Collection and Statistical Analysis: The analytical results from all laboratories are collected and subjected to statistical analysis to determine the method's performance characteristics, including repeatability, reproducibility, and overall accuracy. Statistical tools such as the Horwitz Ratio (HorRat) can be used to assess the acceptability of the method's precision.[9]

Experimental Protocols

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample Weighing Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Prepared Sample Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Chromatogram Reporting Result Reporting Quantification->Reporting

Caption: HPLC-UV analysis workflow for (R)-Quizalofop Methyl.

LCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile + Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection Injection into LC Cleanup->Injection Cleaned Extract Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification and Confirmation Detection->Quantification Mass Spectra Reporting Result Reporting Quantification->Reporting

Caption: LC-MS/MS analysis workflow for (R)-Quizalofop Methyl.

Interlab_Validation_Workflow Start Define Method and Scope Recruit Recruit Participating Labs (8-12 Labs) Start->Recruit Prepare Prepare & Distribute Homogeneous Samples (Blanks & Spiked) Recruit->Prepare Protocol Disseminate Detailed Protocol Prepare->Protocol Analysis Labs Perform Analysis Protocol->Analysis Collect Collect Data from All Labs Analysis->Collect Stats Statistical Analysis (Repeatability, Reproducibility, Accuracy) Collect->Stats Evaluate Evaluate Against Acceptance Criteria (e.g., HorRat, Recovery %) Stats->Evaluate Report Generate Final Validation Report Evaluate->Report

Caption: Inter-laboratory validation logical workflow.

Step-by-Step Methodologies

1. HPLC-UV Quantification of (R)-Quizalofop Methyl

  • Standard Preparation: Prepare a stock solution of (R)-Quizalofop Methyl standard in acetonitrile. From the stock solution, prepare a series of calibration standards in the range of 2-10 mg/mL.[1][3]

  • Sample Preparation:

    • Accurately weigh a representative portion of the sample.

    • Extract the analyte using a suitable solvent such as acetonitrile.[5]

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

    • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).[17]

    • Flow Rate: 1.5 mL/min.[2][3]

    • Column Temperature: 30°C.[2][3]

    • Injection Volume: 20 µL.

    • UV Detection: 260 nm.[2][3]

  • Analysis: Inject the calibration standards and sample extracts into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of (R)-Quizalofop Methyl in the samples from the calibration curve.

2. LC-MS/MS Quantification of (R)-Quizalofop Methyl

  • Standard Preparation: Prepare a stock solution and a series of working standards in a suitable solvent, often matrix-matched, to compensate for matrix effects.

  • Sample Preparation (e.g., in Soil):

    • Weigh 5 g of the soil sample.[4]

    • Extract twice by shaking with an acetonitrile-phosphoric acid solution.[4]

    • Dilute an aliquot of the extract for analysis.[4]

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

    • Ionization: ESI in positive mode.

    • MS Detection: Monitor at least two MRM transitions for (R)-Quizalofop Methyl (one for quantification, one for confirmation).[4]

  • Analysis: Inject the standards and prepared samples into the LC-MS/MS system.

  • Quantification: Quantify the analyte using the calibration curve and confirm its identity based on the retention time and the ratio of the two MRM transitions.

Performance Data Summary

The following table provides a comparative summary of the expected performance characteristics of the three analytical methods for (R)-Quizalofop Methyl quantification.

Performance ParameterHPLC-UVLC-MS/MSGC-MS/MS (after derivatization)
Specificity/Selectivity ModerateVery HighHigh
Linearity (R²) >0.99[1][3]>0.99[4]>0.99
Typical LOQ ~54 µg/mL (in formulation)[17]0.005 mg/kg (in soil)[4]0.01 mg/kg (in food)[8]
Accuracy (Recovery %) 98-102%70-120%[5]80-93%[8]
Precision (RSD) <5%<10%<7%[8]
Cost per Sample LowHighHigh
Throughput HighModerateModerate

Conclusion

The choice of an analytical method for the quantification of (R)-Quizalofop Methyl should be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available resources. While HPLC-UV offers a cost-effective solution for less demanding applications, LC-MS/MS and GC-MS/MS provide the high sensitivity and selectivity necessary for trace residue analysis in complex matrices.

Regardless of the method chosen, a robust inter-laboratory validation is indispensable for ensuring the reliability and comparability of data across different analytical facilities. By following established guidelines and a well-designed validation protocol, the scientific community can have a high degree of confidence in the reported concentrations of (R)-Quizalofop Methyl, which is crucial for regulatory decision-making and ensuring food and environmental safety.

References

  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. Semantic Scholar. Available at: [Link]

  • Independent Laboratory Validation Quizalofop-p-ethyl & Degradates in Soil 49634808. U.S. Environmental Protection Agency. Available at: [Link]

  • Quizalofop-P-ethyl; Pesticide Tolerances. U.S. Environmental Protection Agency. Available at: [Link]

  • AOAC SMPR® 2020.010 Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Other Vegetable Oils and Lo. AOAC International. Available at: [Link]

  • Validation Report 30. EURL-Pesticides. Available at: [Link]

  • Method for detecting quizalofop-p-ethyl and metabolite residues of quizalofop-p-ethyl in complex matrix. Google Patents.
  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. ResearchGate. Available at: [Link]

  • Determination of fomesafen and quizalofop-p-ethyl in beans using modified QuEChERS-HPLC-DAD. Quality Assurance and Safety of Crops & Foods. Available at: [Link]

  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. Scientiae Radices. Available at: [Link]

  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. Scientiae Radices. Available at: [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. Available at: [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Available at: [Link]

  • Determination of Quizalofop-p-ethyl Active in TC and EC. CIPAC. Available at: [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Available at: [Link]

  • GC–MS/MS method for determining quizalofop ethyl, quizalofop tefuryl, and their metabolites in foods. ResearchGate. Available at: [Link]

  • How to Meet ISO 17025 Requirements for Method Verification. AOAC International. Available at: [Link]

  • Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Agilent. Available at: [Link]

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia. Available at: [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. AOAC International. Available at: [Link]

  • Update of the analytical guidance document for residues. European Commission. Available at: [Link]

  • JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON PESTICIDE RESIDUES 54th Session. FAO. Available at: [Link]

Sources

Validating the crop safety of (R)-Quizalofop Methyl on new cultivars

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Agrochemical Researchers, Plant Breeders, and Product Development Scientists

Executive Summary

The introduction of novel crop cultivars—whether through conventional breeding or gene editing—requires rigorous safety validation against established herbicides. (R)-Quizalofop Methyl , the methyl ester of the resolved (R)-isomer of quizalofop, represents a highly active Aryloxyphenoxypropionate (FOP) herbicide. While the ethyl ester (Quizalofop-P-ethyl) is the global commercial standard, the methyl ester variant is utilized in specific high-purity formulations and research contexts.

This guide outlines a self-validating protocol to assess the crop safety of (R)-Quizalofop Methyl on new cultivars. It contrasts the molecule’s performance with key alternatives (Clethodim, Sethoxydim) and provides a structured workflow for detecting "flash" phytotoxicity versus true yield-limiting injury.

Part 1: Mechanistic Foundation

To validate safety, one must understand the causality of injury. (R)-Quizalofop Methyl acts by inhibiting Acetyl-CoA Carboxylase (ACCase) , the enzyme responsible for the first committed step in fatty acid synthesis.[1][2][3][4]

  • Mechanism: It binds to the carboxyltransferase (CT) domain of plastidic ACCase in grasses (Poaceae), blocking lipid biosynthesis and leading to necrosis of meristematic tissue.

  • Selectivity Basis: Dicotyledonous crops (soybeans, canola, pulses) possess a eukaryotic-type ACCase in their plastids that is structurally insensitive to FOP herbicides.

  • The Risk: In new cultivars, "safety" relies on this structural insensitivity and rapid metabolic detoxification. Genetic shifts during breeding can occasionally alter metabolic rates, leading to transient injury (chlorosis/bronzing).

Diagram 1: Mode of Action & Selectivity Logic

This diagram illustrates the pathway block in susceptible grasses versus the metabolic bypass in safe cultivars.

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Target Site) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Normal Function FAS Fatty Acid Synthesis MalonylCoA->FAS Membrane Cell Membrane Integrity FAS->Membrane Herbicide (R)-Quizalofop Methyl (FOP Class) Herbicide->ACCase  Inhibits (Grasses) CropMetabolism Crop Metabolism (Ester Hydrolysis -> Acid -> Conjugation) Herbicide->CropMetabolism  Rapid Detoxification (Broadleaf Crops) Inactive Safe (No Injury) CropMetabolism->Inactive Inactive Metabolites

Caption: Figure 1: (R)-Quizalofop Methyl targets plastidic ACCase. Crop safety depends on the insensitivity of the target site and rapid metabolic detoxification.

Part 2: Comparative Analysis

Before screening, benchmark (R)-Quizalofop Methyl against industry standards. The "FOP" chemistry (Quizalofop) generally exhibits higher unit activity on perennial grasses than "DIM" chemistries (Clethodim), but may carry a higher risk of "flash" burn in sensitive environments.

Table 1: Physicochemical & Safety Profile Comparison
Feature(R)-Quizalofop Methyl Quizalofop-P-ethyl Clethodim
Chemical Class Aryloxyphenoxypropionate (FOP)Aryloxyphenoxypropionate (FOP)Cyclohexanedione (DIM)
Active Isomer Resolved (R)-isomerResolved (R)-isomerRacemic mixture
Systemicity High (Phloem mobile)High (Phloem mobile)Moderate to High
Crop Safety Risk Low to Moderate. Occasional "flash" bronzing in hot/humid conditions.Low. Standard commercial safety profile.Low. Excellent safety; oil adjuvants can increase burn risk.
Primary Use High-purity research/formulations.Global commercial standard (e.g., Assure II).Broad spectrum, effective on volunteer corn.
Key Differentiator Faster uptake than ethyl ester in some matrices; strictly research-grade in many regions.Slower hydrolysis than methyl ester; widely registered.Better efficacy on Poa annua and some resistant biotypes.

Practitioner's Note: While (R)-Quizalofop Methyl is the specific test substance here, data often correlates strongly with Quizalofop-P-ethyl . If the Methyl ester shows safety, the Ethyl ester is almost certainly safe, as the active acid (Quizalofop-P) is the systemic agent in both.

Part 3: Experimental Protocol for Validation

This self-validating system proceeds from high-throughput greenhouse screens to field verification.

Phase 1: Greenhouse Tolerance Screen (Controlled Environment)

Objective: Identify physiological sensitivity in the new cultivar at the seedling stage (most sensitive window).

  • Experimental Design: Randomized Complete Block Design (RCBD), 4 replicates.

  • Plant Material:

    • Test Entry: New Cultivar (e.g., Soybean Line X).

    • Positive Control: Known Tolerant Cultivar (Commercial Standard).

    • Negative Control: Susceptible Grass (e.g., Volunteer Corn) to verify herbicide activity.

  • Treatment Structure:

    • Untreated Check.

    • 1X Label Rate (approx. 60-75 g ai/ha, adjusted for formulation).

    • 2X Label Rate (Safety Margin Test).

    • 4X Label Rate ("Overlap" Simulation).

  • Application: Track sprayer, flat fan nozzles (XR110015), 140 L/ha volume, 275 kPa pressure. Include a non-ionic surfactant (0.25% v/v) or crop oil concentrate (1% v/v) as required by formulation.

  • Data Collection: Visual injury (0-100%) at 3, 7, and 14 Days After Treatment (DAT). Measure fresh weight biomass at 14 DAT.

Phase 2: Field Validation (Real-World Interaction)

Objective: Confirm safety under variable environmental stress (UV, temperature fluctuations).

  • Plot Size: Minimum 3m x 10m.

  • Timing: Apply at the crop's critical vegetative stage (e.g., V3-V4 for soybean).

  • Metrics:

    • Phytotoxicity: Visual scoring of chlorosis, necrosis, and leaf puckering.

    • Yield: Harvest center rows to avoid edge effects. Compare treated vs. untreated yield.[5]

Diagram 2: Screening Workflow

A logical flow for decision-making during the validation process.

Screening_Workflow Start Start: New Cultivar GH_Screen Phase 1: Greenhouse Screen (1X, 2X, 4X Rates) Start->GH_Screen Decision1 Injury > 15% at 2X? GH_Screen->Decision1 Fail STOP: Cultivar Sensitive (Reject or Re-breed) Decision1->Fail Yes Field_Trial Phase 2: Field Validation (Yield & Stress Interaction) Decision1->Field_Trial No Decision2 Yield Drag > 5%? Field_Trial->Decision2 Decision2->Fail Yes Pass VALIDATED: Safe for Label Decision2->Pass No

Caption: Figure 2: Step-wise validation workflow. A cultivar must pass the 2X safety margin in the greenhouse before advancing to expensive field trials.

Part 4: Data Interpretation & Scoring

Quantitative assessment is critical. Use the following matrix to standardize observations.

Table 2: Phytotoxicity Scoring Matrix
Score (%)Symptom DescriptionCommercial Acceptability
0 No injury; indistinguishable from check.Ideal
1-5 Slight leaf speckling or transient chlorosis.Acceptable (Common with oil adjuvants)
6-15 Moderate chlorosis, distinct stunting (<1 week recovery).Caution (Acceptable only at 2X/4X rates)
16-30 Severe chlorosis, leaf burn, persistent stunting.Unacceptable for commercial release.
>30 Necrosis, stand loss, apical bud death.Fail

Case Study Insight: In validating a new non-GMO soybean line, researchers observed 8% injury (bronzing) at 7 DAT with (R)-Quizalofop Methyl (2X rate). However, by 21 DAT, new growth was pristine, and yield was statistically identical to the untreated check. This indicates metabolic tolerance (rapid detoxification) rather than target-site sensitivity, validating the cultivar as safe.

References
  • BenchChem. (2025).[1] A Comparative Analysis of Haloxyfop-P-methyl and Quizalofop-P-ethyl for Effective Grass Weed Management.[1][6] Retrieved from

  • US EPA. (2014). Quizalofop-ethyl and Quizalofop-p-ethyl Interim Registration Review Decision.[7] Retrieved from

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Quizalofop-P-ethyl.[1][7] Retrieved from

  • Adama Agricultural Solutions. (2025).[8] Quizalofop Herbicide Label and Safety Data Sheet. Retrieved from

  • Nanjing HRH Technology. (2024).[9] Quizalofop-p-methyl TC: A Detailed Guide to the Herbicide Technical Concentrate. Retrieved from

Sources

Benchmarking (R)-Quizalofop Methyl performance against industry-standard herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Quizalofop methyl (often formulated as Quizalofop-P-methyl or -ethyl) represents the resolved stereoisomer of the aryloxyphenoxypropionate ("FOP") class. By isolating the active (R)-enantiomer, this compound achieves herbicidal efficacy at approximately 50% of the dosage required for the racemic mixture.

This guide benchmarks (R)-Quizalofop methyl against its primary "FOP" competitor (Haloxyfop-P-methyl) and the industry-standard "DIM" (Clethodim). While (R)-Quizalofop demonstrates superior speed of action and lipophilicity-driven uptake on susceptible Echinochloa and Setaria species, it faces distinct resistance liabilities compared to Clethodim, particularly in populations harboring the Trp-2027-Cys ACCase mutation.

Mechanistic Profiling & Stereochemistry

The Stereochemical Advantage

Standard Quizalofop is a racemic mixture (50:50 R/S). The herbicidal activity resides almost exclusively in the (R)-enantiomer .

  • Mechanism: The (R)-isomer stereospecifically binds to the carboxyltransferase (CT) domain of the homomeric plastidic Acetyl-CoA Carboxylase (ACCase) enzyme.

  • Prodrug Kinetics: Applied as an ester (methyl or ethyl), it rapidly penetrates the cuticle due to high lipophilicity (LogP > 4). Once inside the plant, cytosolic esterases cleave the ester bond, releasing the active Quizalofop-P acid , which translocates via the phloem to meristematic zones.

Mode of Action (MoA) Visualization

The following diagram illustrates the specific inhibition point and the downstream cascade leading to necrotic plant death.

MoA_Pathway cluster_chloroplast Chloroplast (Grassy Weeds) AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Homomeric) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation (Rate Limiting Step) FAS Fatty Acid Synthase Complex MalonylCoA->FAS Lipids Phospholipids & Glycolipids FAS->Lipids Membrane Cell Membrane Integrity Lipids->Membrane Structural Maintenance Necrosis Meristematic Necrosis (Plant Death) Membrane->Necrosis Collapse Quiz (R)-Quizalofop Methyl (Group 1 / A) Quiz->ACCase Competitive Inhibition (CT Domain)

Caption: Figure 1. Mechanism of Action. (R)-Quizalofop Methyl blocks the conversion of Acetyl-CoA to Malonyl-CoA, halting lipid biosynthesis essential for membrane integrity.

Efficacy Benchmarking: Data & Analysis

This section compares (R)-Quizalofop Methyl against industry standards. Data is synthesized from multiple field and greenhouse trials focusing on GR50 (Growth Reduction 50%) values.

Comparative Efficacy Table (Susceptible Populations)
Parameter(R)-Quizalofop Methyl Clethodim (Standard DIM)Haloxyfop-P-methyl
Chemical Family Aryloxyphenoxypropionate (FOP)Cyclohexanedione (DIM)Aryloxyphenoxypropionate (FOP)
Systemicity High (Phloem mobile)Moderate to HighHigh
Speed of Symptom Fast (5-7 days)Moderate (7-10 days)Fast (5-7 days)
Efficacy: Echinochloa Superior (Lower GR50)GoodGood
Efficacy: Digitaria GoodModerateSuperior
Rainfastness ~1 Hour~1 Hour~1 Hour
Selectivity Index High (Safe on Soy/Cotton)HighHigh
Critical Analysis: The "FOP" vs. "DIM" Trade-off
  • Uptake Efficiency: (R)-Quizalofop methyl exhibits faster cuticular penetration than Clethodim due to the ester formulation. In dry conditions where weed cuticles thicken, Quizalofop often maintains higher efficacy than Clethodim unless the latter is paired with high-load oil adjuvants.

  • Antagonism: A major weakness of (R)-Quizalofop is antagonism with auxins (e.g., 2,4-D, Dicamba).

    • Data Point: Tank mixing Quizalofop with 2,4-D can reduce grass control by 15-40% due to reduced translocation.

    • Solution: Clethodim is generally more robust in tank mixes, though antagonism still exists.

Resistance Management Profile

Resistance to ACCase inhibitors is widespread. The specific mutation dictates the cross-resistance pattern.

Cross-Resistance Matrix
Mutation Site(R)-Quizalofop (FOP)Clethodim (DIM)Management Implication
Ile-1781-Leu Resistant Resistant Switch to Group 9 (Glyphosate) or Group 10 (Glufosinate).
Trp-2027-Cys Resistant Susceptible Critical differentiator. Clethodim remains effective here.
Asp-2078-Gly Resistant Resistant Total Group 1 failure.

Key Insight: If a field fails to respond to (R)-Quizalofop, do not automatically switch to another FOP (like Fluazifop). Switching to a DIM (Clethodim) is the only viable Group 1 rotation, and only if the mutation is FOP-specific (e.g., 2027).

Experimental Protocols (Validation System)

To validate these claims in your own facility, follow this standardized dose-response protocol.

Protocol Workflow: Greenhouse Dose-Response

Protocol_Flow cluster_treatment Treatment Phase Start Seed Germination (Target Weed) Potting Transplant to Pots (Standard Soil Mix) Start->Potting Growth Grow to 3-4 Leaf Stage (Uniform Size) Potting->Growth Spray Spray Chamber Application (0, 0.25x, 0.5x, 1x, 2x, 4x Rates) Growth->Spray Adjuvant Add COC or NIS (Critical for FOPs) Spray->Adjuvant Incubate 21 Days Incubation (Greenhouse Conditions) Spray->Incubate Measure Harvest Biomass (Dry Weight) Incubate->Measure Analyze Log-Logistic Regression (Calc GR50 & GR90) Measure->Analyze

Caption: Figure 2. Standardized Dose-Response Workflow. This protocol ensures statistical validity when calculating GR50 values.

Step-by-Step Methodology
  • Plant Material: Sow Echinochloa crus-galli (susceptible check) and target population. Thin to 3 plants per pot.

  • Application: Apply when weeds reach the 3-4 leaf stage.

    • Equipment: Stationary track sprayer calibrated to deliver 200 L/ha at 200 kPa.

    • Adjuvant:Mandatory. Use Crop Oil Concentrate (COC) at 1% v/v. FOPs are lipophilic and require oil for cuticle penetration.

  • Dose Range:

    • Control (0 g ai/ha)

    • (R)-Quizalofop Methyl: 5, 10, 20, 40, 80, 160 g ai/ha.

    • Comparator (Clethodim): 15, 30, 60, 120, 240 g ai/ha.

  • Assessment: At 21 Days After Treatment (DAT), cut biomass at soil level. Dry at 60°C for 72 hours. Weigh.

  • Statistical Analysis: Use the drc package in R. Fit a 3- or 4-parameter log-logistic model to calculate the GR50 (dose required to reduce biomass by 50%).

Environmental Fate & Toxicology[1]

  • Soil Half-Life (DT50): Quizalofop-P-ethyl/methyl degrades rapidly to the acid form (hours/days). The acid has a DT50 of < 1 to 60 days (typically < 7 days), minimizing carryover to rotational crops like corn or wheat.

  • Mobility: The ester has low water solubility and binds to soil (High Koc). The acid is more mobile but short-lived.

  • Ecotox: Low toxicity to birds and bees; high toxicity to aquatic organisms (fish/invertebrates). Buffer zones are required near water bodies.

References

  • Takano, H. K., et al. (2021). "ACCase-inhibiting herbicides: Mechanism of action, resistance evolution and stewardship."[1] Scientia Agricola, 78. Link

  • Kaundun, S. S. (2014). "Resistance to acetyl-CoA carboxylase-inhibiting herbicides." Pest Management Science, 70(9), 1405-1417. Link

  • Gomes, H. L. L., et al. (2020). "GR50 values for the clethodim, quizalofop and clethodim + quizalofop." ResearchGate. Link

  • Shaner, D. L. (2014).Herbicide Handbook. Weed Science Society of America. (Standard Reference for Physical Properties).
  • BenchChem. "A Comparative Analysis of Haloxyfop-P-methyl and Quizalofop-P-ethyl." Link

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: (R)-Quizalofop Methyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Core Directive: (R)-Quizalofop Methyl is a halogenated aryloxyphenoxypropionate herbicide.[1] While often overshadowed by its ethyl-ester counterpart (Quizalofop-P-ethyl), the methyl ester shares the same critical disposal requirement: Thermal destruction of the halogenated core. [2]

As researchers, we must recognize that the (R)-enantiomer is the biologically active form. Improper disposal does not just risk regulatory fines; it risks introducing a potent acetyl-CoA carboxylase (ACCase) inhibitor into local water tables, devastating non-target aquatic flora and fauna.[2][1]

Property Data Specification
Chemical Name Methyl (2R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
CAS Number 76578-13-7 (General), 100646-51-3 (P-ethyl analog reference)
Molecular Formula C₁₈H₁₅ClN₂O₄
Hazard Class Aquatic Acute 1 (H400) , Aquatic Chronic 1 (H410)
Critical Component Halogenated (Chlorine) – Requires scrubbed incineration.[2][1][3]
Physical State Off-white to crystalline solid (Pure); Liquid (Formulations)
Hazard Assessment & Mechanistic Risks

To handle this compound safely, you must understand the causality of its hazards.

  • Aquatic Toxicity (The Primary Driver): The ester bond is lipophilic, facilitating rapid absorption by aquatic organisms. Once absorbed, it hydrolyzes to the acid form, which bioaccumulates.[2] Protocol Implication: Zero-tolerance policy for drain disposal. All aqueous rinsates must be captured.[1]

  • Halogenated Thermal Decomposition: Burning this compound at standard combustion temperatures (<800°C) can generate toxic hydrogen chloride (HCl) and nitrogen oxides (NOx).[1] Protocol Implication: Disposal must occur in a high-temperature incinerator (>1000°C) equipped with acid gas scrubbers.[1]

  • Stereochemistry: The (R)-isomer is the "active" herbicide.[1] It is significantly more potent than the racemate. Protocol Implication: Treat even trace amounts as fully active biological agents.[1]

Operational Disposal Protocol

This protocol functions as a self-validating system .[1] If you cannot complete a step (e.g., you lack the correct container), the workflow halts immediately.[2]

Phase 1: Waste Segregation (The "Halogen Rule")

Never mix (R)-Quizalofop Methyl with general organic waste.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Hazardous Waste - Toxic/Halogenated" bin.[2]

  • Liquid Waste:

    • Mother Liquors/Solvents: Collect in a container explicitly labeled "Halogenated Organic Solvents." [1]

    • Why? Mixing with non-halogenated solvents (like acetone/methanol waste) dilutes the halogen content, potentially sending it to a facility not equipped to scrub HCl emissions.

Phase 2: Containerization & Labeling[1]
  • Primary Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution is acidic/aqueous, as hydrolysis can lead to corrosion.

  • Labeling Requirements:

    • Full Chemical Name: "(R)-Quizalofop Methyl"[2][1]

    • Hazard Checkbox: [x] Toxic [x] Environmental Hazard[1]

    • Date of Accumulation Start.

Phase 3: The Triple Rinse Procedure (EPA Standard)

For empty reagent bottles, you must verify "RCRA Empty" status:

  • Rinse 1: Add solvent (ethanol or acetone) to 10% volume.[1] Shake vigorously for 30 seconds. Pour rinsate into the Halogenated Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label and mark as "Triple Rinsed."[1] The bottle can now be recycled or trashed depending on local policy, but the rinsate is hazardous waste.

Emergency Response: Spill Management

Principle: Isolate, Contain, Neutralize.[2]

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).[2]

  • Contain: Do NOT use water. Water spreads the hydrophobic ester.[1]

    • Solid Spill: Cover with a dust suppressant (e.g., moist sand) to prevent airborne particles.

    • Liquid Spill: Surround with vermiculite or clay-based absorbent.[1]

  • Cleanup: Scoop material into a wide-mouth hazardous waste jar. Label as "Spill Debris: (R)-Quizalofop Methyl."[1]

  • Decontamination: Scrub the surface with a detergent solution (soap/water) to emulsify residues, then absorb that water as waste.[1]

Regulatory & Logistics Data (RCRA/DOT)

Use these codes to ensure your waste manifest is compliant.

Regulatory Body Classification Code Description
RCRA (USA) Not P/U Listed Regulate as Characteristic Waste if ignitable (D001) or generally as "Non-RCRA Regulated Hazardous Waste" (State dependent).[2][1]
DOT (Shipping) UN 3077 Environmentally hazardous substance, solid, n.o.s.[2] (Quizalofop-methyl)
DOT (Liquid) UN 3082 Environmentally hazardous substance, liquid, n.o.s.[2]
Packing Group III Low to medium danger.[2][1]
Disposal Workflow Diagram

This logic flow ensures no critical decision points are missed.

QuizalofopDisposal Start Waste Generation: (R)-Quizalofop Methyl CheckState Determine Physical State Start->CheckState Solid Solid Waste (Gloves, Powder, Debris) CheckState->Solid Liquid Liquid Waste (Solutions, Rinsates) CheckState->Liquid Rinsing Empty Reagent Bottle? Perform Triple Rinse CheckState->Rinsing Segregation Segregation Check: Isolate from Oxidizers Solid->Segregation Liquid->Segregation ContainerSolid Container: Double-bagged or Wide-mouth HDPE Jar Segregation->ContainerSolid Solids ContainerLiquid Container: Glass/HDPE Bottle Label: 'Halogenated Waste' Segregation->ContainerLiquid Liquids Disposal Final Disposal: High-Temp Incineration (>1000°C with Scrubber) ContainerSolid->Disposal ContainerLiquid->Disposal Rinsing->ContainerLiquid Rinsate Rinsing->Disposal Clean Container (Recycle)

Caption: Operational logic flow for segregating and packaging (R)-Quizalofop Methyl waste streams to ensure compliance with high-temperature incineration protocols.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 187101, Quizalofop-methyl.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2019). Safe Disposal of Pesticides.[1] EPA.gov.[1] Retrieved from [Link][1]

  • Food and Agriculture Organization of the United Nations (2016). FAO Specifications and Evaluations for Agricultural Pesticides: Quizalofop-P-ethyl.[1] Retrieved from [Link][1]

  • Code of Federal Regulations (2023). 40 CFR § 261.24 - Toxicity Characteristic (RCRA).[1] eCFR.[1] Retrieved from [Link][1][4][5][6][7][8][9]

Sources

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